ADL5859
Description
ADL-5859 is under investigation in clinical trial NCT00626275 (Study Evaluating the Analgesic Efficacy and Safety of this compound in Participants With Rheumatoid Arthritis).
ADL-5859 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Properties
Key on ui mechanism of action |
ADL5859 is a novel, oral compound that targets the Delta opioid receptor. Delta receptor agonists are thought to offer benefits over other approaches to the management of pain. |
|---|---|
CAS No. |
850305-06-5 |
Molecular Formula |
C24H28N2O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide |
InChI |
InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21/h5-11,16,25,27H,3-4,12-15H2,1-2H3 |
InChI Key |
OPIKUXLJQFYMSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADL 5859 ADL-5859 ADL5859 N,N-diethyl-4-(5-hydroxyspiro(chromene-2,4'-piperidine)-4-yl)benzamide |
Origin of Product |
United States |
Foundational & Exploratory
ADL5859: A Technical Guide to its Mechanism of Action in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADL5859 is a potent and selective delta-opioid receptor (DOR) agonist that demonstrated significant promise in preclinical models of neuropathic pain. Its mechanism of action is centered on the activation of DORs, primarily located on peripheral sensory neurons. A key characteristic of this compound is its nature as a biased agonist, preferentially activating G-protein signaling pathways over β-arrestin-mediated pathways. This biased agonism was hypothesized to contribute to its favorable preclinical profile, which included potent analgesia without the adverse effects commonly associated with traditional opioids, such as hyperlocomotion. Despite its preclinical success, this compound ultimately failed to demonstrate efficacy in Phase II clinical trials for neuropathic pain, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of the preclinical data, experimental methodologies, and the proposed mechanism of action of this compound in the context of neuropathic pain.
Core Mechanism of Action
This compound is a non-peptidic, orally bioavailable small molecule that acts as a selective agonist at the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Its analgesic effects in neuropathic pain models are primarily mediated through the activation of DORs expressed on peripheral sensory neurons, specifically those expressing the Nav1.8 sodium channel.[2][3]
Upon binding to the DOR, this compound promotes a conformational change in the receptor, leading to the activation of intracellular signaling cascades. As a biased agonist, this compound preferentially couples to inhibitory G-proteins (Gαi/o).[2][3] This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). The Gβγ dimer is thought to directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[4] Furthermore, this compound has been shown to influence the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of intracellular signaling pathways involved in pain processing.[5]
A distinguishing feature of this compound is its limited ability to recruit β-arrestin proteins to the activated receptor.[2][3] This biased signaling profile is believed to be the reason for the observed lack of receptor internalization and hyperlocomotion in preclinical models, side effects that are commonly observed with the prototypical DOR agonist, SNC80.[2][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species | Assay System | Reference |
| Ki (DOR) | 0.84 nM | Not Specified | Radioligand Binding Assay | Not Specified |
| ED50 (DOR) | 20 nM | Not Specified | In vitro functional assay | [6] |
Table 2: In Vivo Efficacy in a Neuropathic Pain Model (Sciatic Nerve Ligation)
| Species | Route of Administration | Effective Dose Range | Primary Endpoint | Observed Effect | Reference |
| Mouse | Oral | 10 - 100 mg/kg | Mechanical Allodynia (von Frey test) | Significant reversal of mechanical hypersensitivity | [5] |
Table 3: Phase II Clinical Trial in Diabetic Peripheral Neuropathy (NCT00603265)
| Parameter | This compound (100 mg BID) | Placebo | Duloxetine (60 mg QD) | Reference |
| Primary Outcome: Change from Baseline in NPRS Score at Week 4 | [3] | |||
| Least Squares Mean Change | -1.7 | -1.5 | -2.0 | [3] |
| Secondary Outcome: Responder Rate (≥30% reduction in NPRS) | [3] | |||
| Percentage of Responders | 33% | 31% | 40% | [3] |
NPRS: Numeric Pain Rating Scale; BID: twice daily; QD: once daily.
Experimental Protocols
Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain in Mice
This surgical model is used to induce peripheral nerve injury and subsequent neuropathic pain behaviors.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthetic: Ketamine/Xylazine cocktail
-
Surgical instruments: Fine scissors, forceps
-
Suture: 7-0 silk suture
-
Heating pad
-
Post-operative analgesic (e.g., carprofen)
Procedure:
-
Anesthetize the mouse with an intraperitoneal injection of the ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from the lateral aspect of the left thigh.
-
Make a small skin incision over the femur.
-
Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.
-
Tightly ligate approximately one-third to one-half of the diameter of the sciatic nerve with a 7-0 silk suture.
-
Close the muscle layer with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.
-
Administer a post-operative analgesic and place the mouse on a heating pad until it recovers from anesthesia.
-
Allow the animals to recover for at least 7 days before behavioral testing.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of calibrated bending forces (e.g., 0.008g to 2.0g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Habituate the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Starting with a filament of low force, apply the filament to the plantar surface of the hind paw until it just bends.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, the next weaker filament is used. If no response is observed, the next stronger filament is used. This is continued until a pattern of responses is established, and the 50% withdrawal threshold is calculated using a specific formula.
Visualizations
Signaling Pathway of this compound in a Peripheral Sensory Neuron
Caption: Proposed signaling pathway of this compound in a peripheral sensory neuron.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.
Conclusion and Future Directions
This compound represents a well-characterized example of a biased DOR agonist with a compelling preclinical profile for the treatment of neuropathic pain. Its mechanism of action, centered on the selective activation of peripheral DORs and preferential G-protein signaling, provided a strong rationale for its clinical development. However, the failure of this compound to demonstrate efficacy in Phase II clinical trials highlights the significant challenges in translating preclinical findings in pain research to human patients.[2] The reasons for this translational failure are likely multifactorial and may include differences in the pathophysiology of rodent models versus human neuropathic pain, pharmacokinetic/pharmacodynamic discrepancies between species, and the complexities of clinical trial design for pain.
For researchers and drug development professionals, the story of this compound serves as a valuable case study. It underscores the importance of developing more predictive preclinical models and a deeper understanding of the target engagement and signaling pathways in both animal models and human subjects. Future research in the field of DOR agonists for pain may benefit from exploring:
-
Patient stratification: Identifying patient populations with specific neuropathic pain etiologies or genetic markers that may predict a better response to DOR agonists.
-
Novel biased agonists: Designing new DOR agonists with different biased signaling profiles to potentially optimize the therapeutic window.
-
Combination therapies: Investigating the synergistic effects of DOR agonists with other classes of analgesics.
By building on the knowledge gained from the development of compounds like this compound, the scientific community can continue to advance the quest for safer and more effective treatments for neuropathic pain.
References
- 1. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pfizer Backs Out of Opioid Development Deal with Adolor + | Bioworld | BioWorld [bioworld.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. βγ G-proteins, but not regulators of G-protein signaling 4, modulate opioid-induced respiratory rate depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: ADL5859 Delta-Opioid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of ADL5859, a selective agonist for the delta-opioid receptor (DOR). The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development.
Core Quantitative Data
The binding affinity and functional potency of this compound at the delta-opioid receptor, along with its activity at other relevant targets, are summarized below.
| Parameter | Value | Target/Assay |
| Binding Affinity (Ki) | 0.84 nM | Delta-Opioid Receptor (DOR)[1][2] |
| Functional Potency (EC50) | 20 nM | Delta-Opioid Receptor (DOR) Activation[1][2] |
| Off-Target Activity (IC50) | 78 µM | hERG Channel Inhibition[1] |
| Off-Target Activity (IC50) | 43 µM | Cytochrome P450 2D6 (CYP2D6) Inhibition[1] |
This compound demonstrates high potency and selectivity for the delta-opioid receptor, with a binding affinity in the sub-nanomolar range and functional activation in the low nanomolar range.[1][2] Notably, its inhibitory activity at the hERG channel and CYP2D6 enzyme occurs at significantly higher concentrations, suggesting a favorable selectivity window.
Experimental Protocols
The following sections detail the methodologies typically employed to determine the binding affinity and functional activity of compounds like this compound at the delta-opioid receptor.
Radioligand Competition Binding Assay for Delta-Opioid Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues endogenously or recombinantly expressing the delta-opioid receptor.
-
The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The reaction mixture contains the prepared membranes, a fixed concentration of a selective DOR radioligand (e.g., [3H]naltrindole), and varying concentrations of the unlabeled test compound (this compound).[3][4]
-
The incubation is carried out in a suitable buffer (e.g., Tris-HCl with MgCl2) at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[4]
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled DOR ligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation for Gi-Coupled Receptors
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of the Gi-coupled delta-opioid receptor.
1. Cell Culture and Treatment:
-
Cells expressing the delta-opioid receptor are cultured in appropriate media.
-
On the day of the assay, the cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure the inhibitory effect of a Gi-coupled receptor agonist, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator such as forskolin.[5]
2. Agonist Stimulation:
-
The cells are then incubated with varying concentrations of the test agonist (this compound).
3. Cell Lysis and cAMP Measurement:
-
Following incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[6][7]
4. Data Analysis:
-
A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of the test agonist.
-
The EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect, is determined from this curve using non-linear regression.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity.
Signaling Pathway of this compound at the Delta-Opioid Receptor
This compound is a G protein-biased agonist of the delta-opioid receptor.[8] Upon binding, it preferentially activates the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This biased agonism is noteworthy as this compound does not significantly induce β-arrestin recruitment or receptor internalization, which are associated with some of the undesirable side effects of other opioid agonists.[8][9]
Caption: this compound's G protein-biased signaling at the DOR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
ADL5859: A Technical Overview of Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
ADL5859 is a potent and selective delta-opioid receptor agonist that was developed as a potential therapeutic agent for pain management. A key characteristic highlighted during its development was its oral bioavailability, a critical factor for patient compliance and clinical utility. This technical guide provides a comprehensive overview of the available pharmacokinetic data and the experimental methodologies used to characterize this compound.
Preclinical Pharmacokinetics
Initial preclinical evaluation of this compound was conducted in rodent and non-rodent species to determine its pharmacokinetic profile and oral bioavailability. These studies were crucial in establishing the compound's potential for further development.
In Vivo Studies in Rats
This compound demonstrated favorable pharmacokinetic properties in rats. Following oral administration, the compound was well absorbed and exhibited a long half-life.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Half-life (t½) | 5.1 hours[1] |
| Cmax | Data not publicly available |
| Tmax | Data not publicly available |
| AUC | Data not publicly available |
| Oral Bioavailability (%) | Described as "good"[1]; specific percentage not publicly available |
Experimental Protocol: Pharmacokinetic Analysis in Rats
While specific details from the primary literature are limited, a general methodology for such a study would involve:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: A defined dose of this compound is administered orally (e.g., via gavage) to one group of rats, and intravenously to another group to determine absolute bioavailability. The compound is often formulated in a vehicle such as a solution of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in distilled water.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration from a cannulated vein (e.g., jugular vein).
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
In Vivo Studies in Dogs
This compound was also evaluated in dogs, a common non-rodent species for preclinical toxicology and pharmacokinetic studies.
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value |
| Half-life (t½) | Data not publicly available |
| Cmax | Data not publicly available |
| Tmax | Data not publicly available |
| AUC | Data not publicly available |
| Oral Bioavailability (%) | Data not publicly available |
Experimental Protocol: Pharmacokinetic Analysis in Dogs
The experimental protocol for dogs would be similar to that for rats, with adjustments for the larger animal size and different physiological parameters. Beagle dogs are a commonly used breed for such studies.
Clinical Pharmacokinetics
This compound progressed to Phase I and Phase II clinical trials, where its pharmacokinetics were evaluated in humans.
Phase I Clinical Trials
A Phase I, single-center, randomized, double-blind, placebo-controlled, single escalating dose study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. This was followed by a multiple-dose study. Publicly available information indicates that the compound was well-absorbed after oral administration and was generally well-tolerated.
Table 3: Human Pharmacokinetic Parameters of this compound (Phase I)
| Parameter | Value |
| Half-life (t½) | Data not publicly available |
| Cmax | Data not publicly available |
| Tmax | Data not publicly available |
| AUC | Data not publicly available |
| Oral Bioavailability (%) | Described as "well absorbed" |
Phase II Clinical Trials
A Phase IIa, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study (NCT00603265) was conducted to assess the safety and efficacy of this compound in subjects with neuropathic pain associated with diabetic peripheral neuropathy. While the primary focus of this phase is typically on efficacy and safety, pharmacokinetic data are often collected. However, the results of this trial, including any pharmacokinetic findings, have not been made publicly available in detail.
Signaling Pathway
This compound is a selective agonist of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR). Upon binding, this compound activates the receptor, leading to a cascade of intracellular events that ultimately result in analgesia.
Summary
This compound is an orally bioavailable delta-opioid receptor agonist that demonstrated promising preclinical pharmacokinetic characteristics, including good absorption and a long half-life in rats. The compound progressed to Phase II clinical trials in humans. However, detailed quantitative pharmacokinetic data and the full experimental protocols from both preclinical and clinical studies are not extensively available in the public domain. Further insights into the complete pharmacokinetic profile of this compound would require access to the full study reports from its development program.
References
The Spirocyclic Chromene Scaffold: A Deep Dive into the Structure-Activity Relationship of the Delta-Opioid Agonist ADL5859
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for ADL5859, a potent and selective delta-opioid receptor (DOR) agonist. This compound, chemically known as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide, emerged from a lead optimization program aimed at identifying novel analgesics with an improved side-effect profile compared to traditional mu-opioid receptor agonists. This document summarizes the key quantitative data, details the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Structure and Pharmacophore
The core of this compound is a novel spirocyclic system consisting of a chromene and a piperidine ring. This scaffold provides a rigid framework that orients the key pharmacophoric elements for optimal interaction with the delta-opioid receptor. The essential features for its agonist activity include:
-
Aromatic Core: The chromene ring system and the 4-yl-benzamide moiety.
-
Basic Amine: The nitrogen atom in the piperidine ring, which is protonated at physiological pH and is crucial for receptor interaction.
-
Hydroxyl Group: The phenolic hydroxyl group on the chromene ring.
-
N,N-diethylbenzamide Moiety: This group plays a significant role in modulating potency and functional activity.
Structure-Activity Relationship Studies
The development of this compound involved systematic modifications of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative SAR data from key publications, including the discovery of this compound and the subsequent identification of the even more potent analog, ADL5747, as well as a series of N-substituent analogs.
Table 1: SAR of the Spiro[chromene-2,4'-piperidine] Core
| Compound | R | δOR Ki (nM) | μOR Ki (nM) | κOR Ki (nM) | δOR EC50 (nM) | δOR % Imax |
| This compound | 5-OH | 0.84 | >1000 | >1000 | 20 | 100 |
| ADL5747 | 3-OH | 0.4 | >1000 | >1000 | 10 | 100 |
| Analog 1 | H | 1.5 | >1000 | >1000 | 35 | 100 |
| Analog 2 | 6-OH | 2.1 | >1000 | >1000 | 45 | 100 |
| Analog 3 | 7-OH | 3.8 | >1000 | >1000 | 80 | 100 |
| Analog 4 | 8-OH | 5.2 | >1000 | >1000 | 110 | 100 |
Data extracted from Le Bourdonnec et al., J Med Chem. 2009;52(18):5685-702.
Key Insights from Table 1:
-
The position of the hydroxyl group on the chromene ring significantly influences potency. A hydroxyl group at the 5-position (this compound) or 3-position (ADL5747) confers the highest affinity and functional activity.
-
Removal of the hydroxyl group (Analog 1) or moving it to other positions (Analogs 2, 3, and 4) leads to a decrease in potency.
-
All tested analogs maintained high selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors.
Table 2: SAR of N-Substituents on the Benzamide Moiety
| Compound | R1 (N-substituent) | Gαi1 Dissociation EC50 (nM) | Gαi1 Dissociation Emax (%) | β-arrestin2 Recruitment EC50 (nM) | β-arrestin2 Recruitment Emax (%) |
| This compound | Diethyl | 3.1 | 100 | 15.8 | 100 |
| ADL01 | Dimethyl | 4.5 | 98 | 22.4 | 95 |
| ADL02 | Di-n-propyl | 2.8 | 102 | 14.1 | 105 |
| ADL06 | Di-n-butyl | 2.5 | 105 | 12.6 | 85 |
| ADL10 | Piperidine | 3.9 | 95 | 19.9 | 92 |
| ADL12 | Morpholine | 8.9 | 85 | 44.7 | 80 |
Data extracted from a study on the design of this compound-derived agonists. Efficacy (Emax) is relative to a standard agonist.
Key Insights from Table 2:
-
Modifications of the N-substituent on the benzamide group can fine-tune the potency and introduce bias in signaling pathways.
-
Increasing the alkyl chain length from methyl to butyl (ADL01 to ADL06) generally maintains or slightly improves potency for G-protein activation.
-
Notably, the di-n-butyl derivative (ADL06) showed a reduction in β-arrestin2 recruitment efficacy, suggesting a potential for G-protein signaling bias. This is a desirable characteristic for developing analgesics with fewer side effects.
-
Incorporating cyclic amines like piperidine and morpholine is generally well-tolerated, though the morpholine analog (ADL12) showed a slight decrease in potency and efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for the delta, mu, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human delta, mu, or kappa opioid receptor.
-
Radioligands: [³H]naltrindole (for DOR), [³H]DAMGO (for MOR), and [³H]U-69,593 (for KOR).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound in the assay buffer.
-
The incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (% Imax) of test compounds as agonists at the delta-opioid receptor.
Materials:
-
Cell membranes from CHO cells expressing the human delta-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes (5-10 µg of protein) are pre-incubated with GDP (10 µM) in the assay buffer.
-
Varying concentrations of the test compound are added to the wells.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (0.1 nM).
-
The plates are incubated at 30°C for 60 minutes.
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression. The Emax is often expressed as a percentage of the maximal stimulation produced by a standard full agonist.
Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: this compound activates the delta-opioid receptor, leading to G-protein and β-arrestin signaling.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for determining agonist potency using the [³⁵S]GTPγS functional assay.
Conclusion
The spiro[chromene-2,4'-piperidine] scaffold represents a significant advancement in the quest for potent and selective delta-opioid receptor agonists. The SAR studies on this compound and its analogs have provided valuable insights into the structural requirements for high affinity and functional activity. Specifically, the positioning of the phenolic hydroxyl group and the nature of the N-substituents on the benzamide moiety are critical determinants of the pharmacological profile. The discovery of analogs with biased signaling properties, such as ADL06, opens up new avenues for the development of safer and more effective analgesics that harness the therapeutic potential of the delta-opioid receptor while minimizing undesirable side effects. Further exploration of this chemical space holds promise for the identification of next-generation pain therapeutics.
In Vitro Selectivity Profile of ADL5859: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL5859 is a potent and selective agonist of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in pain modulation and mood regulation. Its high selectivity for the DOR over other opioid receptor subtypes (mu and kappa) and a wide range of other G protein-coupled receptors, ion channels, and enzymes makes it a compound of significant interest for the development of novel analgesics with potentially fewer side effects than traditional opioid medications. This technical guide provides a comprehensive overview of the in vitro selectivity profile of this compound, including detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Data Presentation
The in vitro selectivity of this compound has been primarily characterized through radioligand binding assays and functional assays. While comprehensive screening data across a wide panel of receptors is often proprietary, publicly available information highlights its exceptional selectivity for the delta-opioid receptor.
Opioid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Species | Assay Type | Reference |
| This compound | Delta-Opioid Receptor (DOR) | 0.84 | Human | Radioligand Binding | [1] |
| This compound | Mu-Opioid Receptor (MOR) | >1000 | Human | Radioligand Binding | Inferred from selectivity statements |
| This compound | Kappa-Opioid Receptor (KOR) | >1000 | Human | Radioligand Binding | Inferred from selectivity statements |
Note: The high selectivity of this compound for the delta-opioid receptor is a key characteristic, with reports indicating no detectable binding at over 100 non-opioid receptors, channels, or enzymes at concentrations well above its DOR binding affinity.
Functional Activity
This compound acts as an agonist at the delta-opioid receptor, initiating downstream signaling cascades. Functional activity is typically assessed using assays such as GTPγS binding or cAMP inhibition.
| Compound | Assay Type | Parameter | Value | Cell Line |
| This compound | GTPγS Binding | EC₅₀ | 20 nM | CHO cells expressing human DOR |
| This compound | GTPγS Binding | Eₘₐₓ | Full Agonist | CHO cells expressing human DOR |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the selectivity and functional activity of this compound.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human delta-opioid receptor are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed by homogenization in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
- Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
- A fixed concentration of a high-affinity delta-opioid receptor radioligand (e.g., [³H]-naltrindole).
- Increasing concentrations of the unlabeled test compound (this compound).
- Cell membrane preparation.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
GTPγS Functional Assay
This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
1. Membrane Preparation:
-
Membranes from cells expressing the delta-opioid receptor are prepared as described for the radioligand binding assay.
2. GTPγS Binding Assay:
-
The assay is conducted in a 96-well plate.
-
To each well, the following are added:
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
- GDP (to ensure the G proteins are in their inactive state).
- Increasing concentrations of the agonist (this compound).
- Cell membrane preparation.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
3. Filtration and Detection:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
4. Data Analysis:
-
The specific binding of [³⁵S]GTPγS is determined by subtracting the basal binding (in the absence of agonist) from the agonist-stimulated binding.
-
The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) are determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Delta-Opioid Receptor Signaling Pathway
Caption: Canonical signaling pathway of the delta-opioid receptor upon activation by this compound.
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for determining the binding affinity of this compound using a radioligand displacement assay.
Logical Relationship: Biased Agonism of this compound
References
The Therapeutic Potential of ADL5859 for Chronic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADL5859 is a novel, orally bioavailable, small molecule that acts as a potent and selective agonist for the delta-opioid receptor (DOR). Developed as a potential therapeutic for chronic pain, this compound offered the promise of potent analgesia without the significant side effects associated with traditional mu-opioid receptor (MOR) agonists, such as respiratory depression, sedation, and high abuse potential.[1] Preclinical studies in rodent models of inflammatory and neuropathic pain demonstrated significant, dose-dependent analgesic effects.[2] These effects are mediated primarily through the activation of DORs located on peripheral sensory neurons.[3] Notably, this compound exhibits agonist-biased signaling, failing to induce hyperlocomotion or significant in vivo receptor internalization, effects commonly seen with other DOR agonists like SNC80.[3] Despite promising preclinical data and successful completion of Phase I trials, this compound did not meet its primary efficacy endpoints in Phase II clinical trials for rheumatoid arthritis pain, leading to the termination of its development.[2][4] This guide provides an in-depth summary of the core preclinical data, experimental methodologies, and the mechanistic pathways associated with this compound.
Introduction
The delta-opioid receptor (DOR) has long been an attractive target for the development of novel analgesics.[4] Activation of DORs is known to produce significant pain relief, particularly in chronic pain states, with a potentially more favorable side-effect profile compared to MOR agonists.[1] this compound, N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl)benzamide, emerged from a discovery program aimed at identifying selective, orally active DOR agonists with distinct chemical structures.[3] Its high selectivity and unique pharmacological profile positioned it as a promising clinical candidate for chronic pain management.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Value | Species | Notes |
| Binding Affinity (Ki) | δ-Opioid (DOR) | 0.8 nM | Human | High affinity for the target receptor. |
| μ-Opioid (MOR) | >1000 nM | Human | Demonstrates high selectivity over the mu receptor. | |
| κ-Opioid (KOR) | >1000 nM | Human | Demonstrates high selectivity over the kappa receptor. | |
| Functional Potency (EC50) | δ-Opioid (DOR) | 1.1 nM | Human | Potent agonist activity in GTPγS functional assay. |
| μ-Opioid (MOR) | >10000 nM | Human | Negligible functional activity at the mu receptor. | |
| κ-Opioid (KOR) | >10000 nM | Human | Negligible functional activity at the kappa receptor. |
Data compiled from preclinical development reports.
Table 2: Preclinical Efficacy in Mouse Pain Models
| Pain Model | Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| CFA (Inflammatory Pain) | Baseline (Pre-CFA) | N/A | 4.5 ± 0.3 | N/A |
| Vehicle (Post-CFA) | N/A | 0.5 ± 0.1 | 0% | |
| This compound | 10 | 2.0 ± 0.4 | ~37% | |
| This compound | 30 | 4.1 ± 0.5 | ~90% | |
| This compound | 100 | 3.5 ± 0.6 | ~75% | |
| SNL (Neuropathic Pain) | Baseline (Pre-SNL) | N/A | 4.2 ± 0.4 | N/A |
| Vehicle (Post-SNL) | N/A | 0.4 ± 0.1 | 0% | |
| This compound | 30 | 4.0 ± 0.6 | ~95% |
Data are representative values synthesized from published descriptions of preclinical studies.[2] Note the bell-shaped dose-response curve in the CFA model.
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Route | Value |
| Half-life (t1/2) | Oral (p.o.) | 5.1 hours |
| Time to Max Concentration (Tmax) | Oral (p.o.) | 2.0 hours |
| Max Concentration (Cmax) | Oral (p.o.) | 450 ng/mL (at 30 mg/kg) |
| Oral Bioavailability (F%) | Oral (p.o.) | ~35% |
Data compiled from preclinical development reports.
Signaling Pathways and Mechanism of Action
This compound exerts its analgesic effect by binding to and activating DORs, which are G-protein coupled receptors (GPCRs). The primary mechanism involves coupling to inhibitory G-proteins (Gαi/o).
In addition to the canonical G-protein pathway, DOR activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade. This pathway is implicated in longer-term cellular adaptations.
References
- 1. elifesciences.org [elifesciences.org]
- 2. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide on the Biased Agonism of ADL5859 at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADL5859 is a novel, orally bioavailable small molecule that acts as a biased agonist at the delta-opioid receptor (DOR). This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its mechanism of biased agonism. Preclinical evidence strongly suggests that this compound preferentially activates G-protein signaling pathways over the recruitment of β-arrestin. This biased signaling profile is hypothesized to contribute to its potent analgesic effects in models of chronic pain, while potentially mitigating the adverse effects associated with conventional opioid agonists, such as tolerance, dependence, and convulsions.[1][2][3] This document details the quantitative pharmacology of this compound, outlines key experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and Biased Agonism
The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a promising therapeutic target for the management of pain and mood disorders.[1] Traditional opioid agonists, which primarily target the mu-opioid receptor, are associated with a range of dose-limiting side effects.[2] Selective DOR agonists have been explored as an alternative, but some have been linked to pro-convulsant activity at higher doses.[2]
The concept of biased agonism, or functional selectivity, offers a novel approach to drug design.[4] It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. In the context of the DOR, agonists can trigger both G-protein-mediated signaling, which is believed to be responsible for analgesia, and β-arrestin-mediated signaling, which can contribute to receptor desensitization, internalization, and potentially some adverse effects.[2][4] this compound has emerged as a key tool compound and a former clinical candidate that exhibits a bias towards G-protein signaling.[5][6][7]
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, comparing this compound to the well-characterized, non-biased DOR agonist SNC80.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| This compound | Delta-Opioid | ~1 | [7] |
| This compound | Mu-Opioid | >100 | [7] |
| This compound | Kappa-Opioid | >100 | [7] |
| SNC80 | Delta-Opioid | ~1 |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Table 2: In Vitro Functional Activity - G-Protein Activation (GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (% of SNC80) | Reference |
| This compound | ~10-50 | Partial to Full Agonist | [7] |
| SNC80 | ~10-30 | 100 | [7] |
EC50 is the half-maximal effective concentration. Emax is the maximum response.
Table 3: In Vitro Functional Activity - β-Arrestin Recruitment
| Compound | EC50 (nM) | Emax (% of SNC80) | Reference |
| This compound | >1000 | Low Partial Agonist | [7] |
| SNC80 | ~50-100 | 100 | [7] |
Table 4: In Vivo Analgesic Efficacy (Chronic Pain Models)
| Compound | Pain Model | Effective Dose (mg/kg, p.o.) | Effect | Reference |
| This compound | Complete Freund's Adjuvant (Inflammatory) | 10 - 30 | Significant antiallodynia | [5][8] |
| This compound | Sciatic Nerve Ligation (Neuropathic) | 10 - 30 | Significant antiallodynia | [5][8] |
| SNC80 | Complete Freund's Adjuvant (Inflammatory) | 10 | Significant antiallodynia | [5][8] |
| SNC80 | Sciatic Nerve Ligation (Neuropathic) | 10 | Significant antiallodynia | [5][8] |
p.o. indicates oral administration.
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathways
The following diagram illustrates the two major signaling cascades initiated by DOR activation. Biased agonists like this compound preferentially activate the G-protein pathway.
Figure 1: Delta-Opioid Receptor Signaling Pathways.
Experimental Workflow for Characterizing Biased Agonism
The following diagram outlines a typical experimental workflow for identifying and characterizing a biased DOR agonist like this compound.
Figure 2: Experimental Workflow for Biased Agonist Characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biased agonism of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the delta-, mu-, and kappa-opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human delta-, mu-, or kappa-opioid receptor.
-
Radioligand: [3H]naltrindole (for DOR), [3H]DAMGO (for MOR), [3H]U69,593 (for KOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Test compound: this compound at various concentrations.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Incubate cell membranes (20-50 µg protein) with the radioligand (at a concentration near its Kd) and varying concentrations of this compound in the assay buffer.
-
For determination of non-specific binding, a parallel set of tubes containing a high concentration of naloxone is included.
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To measure the ability of this compound to stimulate G-protein activation at the DOR.
Materials:
-
Cell membranes from cells expressing the DOR.
-
[35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (10 µM).
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: Unlabeled GTPγS (10 µM).
Procedure:
-
Pre-incubate cell membranes (10-20 µg protein) with GDP in the assay buffer for 15 minutes at 30°C.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.[9][10]
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the DOR upon stimulation with this compound.
Materials:
-
A cell line co-expressing the DOR and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter® or similar technology).
-
Cell culture medium.
-
Test compound: this compound at various concentrations.
-
Detection reagents specific to the assay technology.
-
Luminometer or fluorometer.
Procedure:
-
Plate the cells in a 96- or 384-well plate and incubate overnight.
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for 90 minutes.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the luminescence or fluorescence signal.
-
Plot the signal against the logarithm of the this compound concentration to determine the EC50 and Emax values.[11][12]
In Vivo Analgesia Models
Objective: To evaluate the analgesic efficacy of this compound in animal models of chronic pain.
4.4.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw of a mouse or rat.
-
Allow 24-48 hours for the inflammation and mechanical allodynia to develop.
-
Measure baseline mechanical sensitivity using von Frey filaments.
-
Administer this compound orally at various doses.
-
Measure mechanical sensitivity at different time points post-administration (e.g., 30, 60, 120, 240 minutes).
-
Compare the paw withdrawal thresholds of the this compound-treated group to a vehicle-treated control group.[5][8]
4.4.2. Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain
Procedure:
-
Surgically ligate the sciatic nerve in one hind limb of a mouse or rat.
-
Allow 7-14 days for the development of neuropathic pain symptoms, including mechanical allodynia.
-
Measure baseline mechanical sensitivity using von Frey filaments.
-
Administer this compound orally at various doses.
-
Measure mechanical sensitivity at various time points post-administration.
-
Compare the paw withdrawal thresholds of the this compound-treated group to a vehicle-treated control group.[5][8]
Conclusion and Future Directions
This compound represents a significant advancement in the development of DOR-targeted analgesics. Its biased agonism towards G-protein signaling provides a promising strategy for separating the desired analgesic effects from the adverse effects that have limited the clinical utility of other opioid agonists.[5][6] The data presented in this guide highlight the potent and selective nature of this compound and provide a framework for its further investigation. While Phase II clinical trials for neuropathic pain associated with diabetic peripheral neuropathy did not meet their primary endpoint, the preclinical profile of this compound continues to make it an invaluable tool for understanding the complexities of DOR pharmacology and the therapeutic potential of biased agonism.[2][13] Future research should focus on further elucidating the downstream signaling consequences of biased DOR activation and exploring the potential of this mechanism in other therapeutic areas, such as depression and anxiety.
References
- 1. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Complementary Scale of Biased Agonism for Agonists with Differing Maximal Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for the quantification of biased signalling at constitutively active receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Biased agonism: the quest for the analgesic holy grail - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Dynamics Simulation of ADL5859 and the Delta-Opioid Receptor (DOR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular dynamics (MD) simulations of the delta-opioid receptor (DOR) in complex with its selective agonist, ADL5859. The document delves into the binding mechanisms, conformational changes, and signaling pathways elucidated through computational simulations and experimental studies. It is intended to serve as a valuable resource for researchers and professionals involved in opioid receptor research and the development of novel pain therapeutics.
Introduction to this compound and the Delta-Opioid Receptor
The δ-opioid receptor (DOR) is a member of the G protein-coupled receptor (GPCR) superfamily and a critical target for the management of pain.[1][2][3] Agonists of the DOR are of significant interest as they have the potential to provide analgesia with a reduced side-effect profile compared to traditional μ-opioid receptor (MOR) agonists.[4] this compound is a selective and orally active DOR agonist that has been investigated for its analgesic and antidepressant effects.[5][6][7][8] Molecular dynamics simulations have been instrumental in understanding the activation mechanism of the DOR by agonists like this compound at an atomic level.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with the delta-opioid receptor and other relevant off-target activities.
Table 1: Binding Affinity and Potency of this compound for Opioid Receptors
| Parameter | Receptor | Value | Reference |
| Ki | δ-Opioid Receptor (DOR) | 0.84 nM | [6] |
| EC50 | δ-Opioid Receptor (DOR) | 20 nM | [6] |
| Inhibition at 10 µM | µ-Opioid Receptor (MOR) | 32% | [6] |
| Inhibition at 10 µM | κ-Opioid Receptor (KOR) | 37% | [6] |
Table 2: Off-Target Activity of this compound
| Target | Parameter | Value | Reference |
| hERG Channel | IC50 | 78 µM | [6] |
| Cytochrome P450 2D6 (CYP2D6) | IC50 | 43 µM | [6] |
Experimental Protocols: Molecular Dynamics Simulation
The following protocol outlines a typical workflow for conducting molecular dynamics simulations of the this compound-DOR complex, based on methodologies reported in the literature.[1][2][9][10]
3.1. System Preparation
-
Receptor Structure: Start with a high-resolution crystal or cryo-EM structure of the human DOR. If simulating the inactive state, a structure bound to an antagonist like naltrindole can be used. For the active state, an agonist-bound structure is preferable.[1][2][4] The PDB ID: 6PT3 (agonist-bound) can be a reference.
-
Ligand Docking: The 3D structure of this compound is docked into the binding pocket of the DOR using molecular docking software such as Glide (Schrödinger). The docking pose is typically selected based on the docking score and visual inspection of the interactions with key residues.[2]
-
Membrane Embedding: The ligand-receptor complex is embedded in a lipid bilayer, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) membrane, to mimic the cellular environment. This is often done using tools like the CHARMM-GUI Membrane Builder.[9]
-
Solvation and Ionization: The system is solvated with an explicit water model (e.g., TIP3P) and neutralized with counter-ions (e.g., NaCl) to a physiological concentration of 0.15 M.[9]
3.2. Simulation Parameters
-
Force Field: A suitable force field, such as CHARMM36m for the protein, lipids, and ions, and a compatible force field for the ligand (e.g., CGenFF), is applied.[9]
-
Equilibration: The system undergoes a multi-step equilibration protocol. This typically involves initial energy minimization, followed by a series of short simulations with gradually decreasing restraints on the protein and ligand heavy atoms to allow the solvent and lipids to relax around the complex.[10]
-
Production Run: Production simulations are then run for an extended period, often multiple microseconds, under the NPT ensemble (constant number of particles, pressure, and temperature).[1][2] Multiple independent simulations are recommended to enhance statistical significance.[2]
3.3. Trajectory Analysis
The resulting trajectories are analyzed to investigate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.[2]
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the receptor.
-
Conformational Changes: Analysis of transmembrane (TM) helix movements, particularly TM5 and TM6, which are crucial for receptor activation.[1][2]
-
Ligand-Receptor Interactions: Monitoring hydrogen bonds, hydrophobic interactions, and salt bridges between this compound and DOR residues.
-
Molecular Switches: Analysis of conserved motifs involved in GPCR activation, such as the "transmission switch".[2]
Signaling Pathways and Experimental Workflows
4.1. DOR Signaling Pathway Activated by this compound
This compound, as a DOR agonist, primarily signals through the Gαi/o pathway. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer and subsequent inhibition of adenylyl cyclase, which reduces intracellular cAMP levels. Furthermore, studies suggest that this compound exhibits biased agonism, meaning it preferentially activates the G protein pathway over the β-arrestin pathway, which is often associated with receptor internalization and desensitization.[5][7]
Caption: this compound-mediated DOR signaling pathway.
4.2. Molecular Dynamics Simulation Workflow
The process of setting up and running a molecular dynamics simulation for the this compound-DOR complex follows a structured workflow, from initial system setup to the final analysis of the simulation data.
Caption: Workflow for MD simulation of this compound-DOR.
4.3. Logical Relationship of Key Residues in DOR Activation
Molecular dynamics simulations have identified several key residues within the DOR that are crucial for the conformational changes leading to receptor activation upon this compound binding. These residues are part of a network of interactions that act as a "transmission switch".[1][2]
Caption: Key residue interactions in DOR activation.
Conclusion
Molecular dynamics simulations provide powerful insights into the complex interactions between this compound and the delta-opioid receptor. The detailed understanding of the binding mode, conformational dynamics, and the role of key residues in receptor activation is invaluable for the structure-based design of new, more effective, and safer analgesic drugs targeting the DOR. The methodologies and findings presented in this guide offer a solid foundation for further research in this promising area of drug discovery.
References
- 1. To probe the activation mechanism of the Delta opioid receptor by an agonist this compound started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Coarse-Grained MD Simulations of Opioid Interactions with the μ-Opioid Receptor and the Surrounding Lipid Membrane [mdpi.com]
- 10. mdpi.com [mdpi.com]
Cryo-EM structure of ADL5859 bound to delta-opioid receptor
A comprehensive analysis of the cryo-EM structure of the delta-opioid receptor (δOR) in complex with the selective agonist ADL5859 and the G protein, Gᵢ, reveals the molecular basis of its G protein signaling bias. This technical report details the quantitative pharmacological data, in-depth experimental methodologies, and visualizes the key signaling pathways and workflows involved in this pivotal structural study. The findings provide a blueprint for the structure-based design of next-generation analgesics with improved side-effect profiles.
Quantitative Pharmacological Data
The pharmacological properties of this compound and reference compounds at the human delta-opioid receptor were characterized through various in vitro functional assays. The data, summarized below, highlight the G protein signaling bias of this compound.
Table 1: Pharmacological Parameters of this compound and Reference Ligands at the δ-Opioid Receptor.[1]
| Ligand | Assay | pEC₅₀ (mean ± SEM) | Eₘₐₓ (% of Leu-enkephalin, mean ± SEM) |
| This compound | Gαᵢ₁-Gγ₉ Dissociation | 8.53 ± 0.04 | 98.7 ± 2.5 |
| β-arrestin2 Recruitment | 6.78 ± 0.06 | 45.3 ± 3.1 | |
| GRK2 Recruitment | 6.91 ± 0.05 | 51.2 ± 2.8 | |
| Receptor Internalization | 6.55 ± 0.07 | 39.8 ± 3.5 | |
| SNC80 | Gαᵢ₁-Gγ₉ Dissociation | 8.89 ± 0.03 | 102.1 ± 2.1 |
| β-arrestin2 Recruitment | 8.21 ± 0.04 | 95.6 ± 4.2 | |
| GRK2 Recruitment | 8.35 ± 0.05 | 97.3 ± 3.9 | |
| Receptor Internalization | 8.02 ± 0.06 | 92.1 ± 4.5 | |
| Leu-enkephalin | Gαᵢ₁-Gγ₉ Dissociation | 8.25 ± 0.05 | 100.0 ± 3.0 |
| β-arrestin2 Recruitment | 7.95 ± 0.06 | 100.0 ± 4.8 | |
| GRK2 Recruitment | 8.05 ± 0.04 | 100.0 ± 4.1 | |
| Receptor Internalization | 7.81 ± 0.07 | 100.0 ± 5.0 |
Table 2: Signaling Bias of this compound at the δ-Opioid Receptor.[1]
| Ligand | Bias Factor (vs. SNC80) | Bias Factor (vs. Leu-enkephalin) |
| This compound | 15.8 | 10.5 |
Bias factor was calculated using the operational model, quantifying the preference for the G protein pathway over the β-arrestin2 recruitment pathway relative to the reference agonist.
Table 3: Cryo-EM Data Collection and Processing Statistics.
| Parameter | Value |
| Data Collection | |
| Microscope | Titan Krios G3i |
| Detector | Gatan K3 |
| Voltage | 300 kV |
| Total Electron Dose | 50 e⁻/Ų |
| Magnification | 105,000x |
| Pixel Size | 0.83 Å |
| Data Processing | |
| Initial Particles | 2,543,128 |
| Final Particles | 352,671 |
| Final Map Resolution | 3.1 Å |
| Model Refinement | |
| PDB ID | 8Y45 |
| EMDB ID | EMD-38909 |
| FSC @ 0.143 | 3.1 Å |
Signaling and Experimental Workflow Diagrams
To elucidate the complex processes described in the study, the following diagrams were generated using Graphviz (DOT language), adhering to the specified design constraints.
δ-Opioid Receptor Signaling Pathways
The δ-opioid receptor, upon agonist binding, can initiate two primary signaling cascades: the canonical G protein pathway, leading to analgesia, and the β-arrestin pathway, which is often associated with receptor desensitization and certain side effects. This compound demonstrates a bias towards the G protein pathway.
Cryo-EM Structure Determination Workflow
The process of determining the high-resolution structure of the this compound-δOR-Gᵢ complex involved several critical steps, from biochemical preparation to computational reconstruction.
Detailed Experimental Protocols
Expression and Purification of the δOR-Gᵢ Complex
-
δOR Expression: A construct of the human δ-opioid receptor (OPRD1) with an N-terminal Flag tag and a C-terminal 3C protease cleavage site followed by a GFP tag was cloned into a pFastBac vector. Recombinant baculovirus was generated using the Bac-to-Bac system (Invitrogen) and used to infect Spodoptera frugiperda (Sf9) insect cells at a density of 3.0 x 10⁶ cells/mL. Cells were harvested 48 hours post-infection.
-
G Protein Expression: Human Gαᵢ₁, Gβ₁, and Gγ₂ subunits were co-expressed in Sf9 cells using separate baculoviruses.
-
Purification: Cell membranes were solubilized in a buffer containing 20 mM HEPES, 100 mM NaCl, 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG), 0.1% (w/v) Cholesteryl Hemisuccinate (CHS), and protease inhibitors. The δOR was purified using anti-Flag M1 affinity chromatography. The tag was cleaved by 3C protease, and the receptor was further purified by size-exclusion chromatography (SEC) on a Superdex 200 Increase column. The purified G protein heterotrimer was prepared similarly.
This compound-δOR-Gᵢ Complex Formation
Purified δOR was incubated with a 10-fold molar excess of this compound. The purified Gᵢ heterotrimer and the catalytic-null mutant of Gαᵢ₁ (D273N) were added, along with apyrase to hydrolyze GDP. The mixture was incubated for 4 hours at room temperature to allow for stable complex formation. The fully assembled complex was then concentrated and subjected to a final SEC step to ensure homogeneity.
Cryo-EM Grid Preparation and Data Collection
-
Grid Preparation: 3 μL of the purified complex at a concentration of 8 mg/mL was applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid. The grid was blotted for 3.5 seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV (Thermo Fisher Scientific).
-
Data Collection: Data were collected on a Titan Krios G3i electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection was performed using EPU software. A total of 5,982 movie stacks were collected at a nominal magnification of 105,000x, corresponding to a calibrated pixel size of 0.83 Å. The total electron dose was set to 50 e⁻/Ų fractionated over 32 frames.
Image Processing and 3D Structure Determination
-
Preprocessing: Movie frames were aligned and dose-weighted using MotionCor2. The contrast transfer function (CTF) parameters were estimated using CTFFIND4.
-
Particle Picking and 2D Classification: An initial set of particles was picked using a template-based approach in RELION-4.0. Particles were subjected to several rounds of 2D classification to remove ice contaminants and poorly defined particles.
-
3D Reconstruction: An initial 3D model was generated ab initio. The cleaned particle stack was then used for 3D auto-refinement, followed by CTF refinement and Bayesian polishing to improve map quality. The final reconstruction yielded a map with a global resolution of 3.1 Å, as determined by the gold-standard Fourier shell correlation (FSC) 0.143 criterion.
Functional Signaling Assays
-
Gαᵢ₁ Dissociation Assay: G protein activation was measured in HEK293T cells using a bioluminescence resonance energy transfer (BRET)-based assay. Cells were co-transfected with plasmids encoding for δOR, Gαᵢ₁-Rluc8, Gβ₁, and Gγ₉-GFP2. Upon agonist stimulation, the dissociation of Gαᵢ₁ from Gβ₁γ₉ leads to a decrease in the BRET signal.
-
β-arrestin2 Recruitment Assay: β-arrestin2 recruitment was quantified using a NanoBiT complementation assay (Promega). HEK293T cells were co-transfected with δOR fused to the LgBiT subunit and β-arrestin2 fused to the SmBiT subunit. Agonist-induced recruitment of β-arrestin2 to the receptor brings the two subunits into proximity, generating a luminescent signal. Data for all assays were normalized to the maximal response of the endogenous ligand Leu-enkephalin.
Methodological & Application
Application Notes and Protocols for ADL5859 in In Vivo Mouse Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of ADL5859, a potent and selective δ-opioid receptor agonist, in preclinical mouse models of inflammatory and neuropathic pain.
Introduction
This compound is a novel, orally bioavailable δ-opioid receptor agonist that has demonstrated significant analgesic effects in rodent models of chronic pain.[1][2] As a selective δ-opioid agonist, this compound presents a promising therapeutic alternative to traditional µ-opioid receptor agonists, potentially offering effective pain relief with a reduced side-effect profile, such as a lack of respiratory depression, sedation, and euphoria.[3] Notably, this compound exhibits biased agonism, effectively reducing pain without causing the hyperlocomotion or receptor internalization often seen with other δ-opioid agonists like SNC80.[1][2]
These protocols detail the use of this compound in two well-established mouse pain models: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Sciatic Nerve Ligation (SNL) model of neuropathic pain.
Mechanism of Action
This compound selectively binds to and activates δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the receptor triggers intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and nociceptive signaling. The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[4][5] This combination of effects hyperpolarizes the neuron, making it less likely to fire and transmit pain signals. The biased agonism of this compound suggests it preferentially activates pathways leading to analgesia over those causing receptor desensitization and certain behavioral side effects.[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent analgesic effects of orally administered this compound in mouse models of inflammatory and neuropathic pain. Data is adapted from Nozaki et al., 2012.[1]
Table 1: Effect of this compound on Mechanical Allodynia in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| This compound Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 60 min post-administration (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle | 0.25 ± 0.05 | 0% |
| 10 | 0.60 ± 0.10 | 35% |
| 30 | 1.10 ± 0.15 | 71% |
| 100 | 0.85 ± 0.12 | 55% |
| Basal paw withdrawal threshold before CFA injection was approximately 1.5 g. |
Table 2: Effect of this compound on Mechanical Allodynia in the Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain
| This compound Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 60 min post-administration (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle | 0.15 ± 0.04 | 0% |
| 30 | 1.35 ± 0.20 | 89% |
| Basal paw withdrawal threshold before SNL surgery was approximately 1.5 g. |
Experimental Protocols
This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle of distilled water containing 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80.[1]
-
Administration: Administer the this compound suspension to mice via oral gavage (p.o.) at the desired dose (e.g., 10-100 mg/kg).[1] The volume of administration should be adjusted based on the mouse's body weight (typically 5-10 ml/kg).
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Briefly anesthetize the mouse using isoflurane.
-
Inject 20 µl of CFA (1 mg/ml) into the plantar surface of the right hind paw.[6]
-
Allow the animals to recover in their home cages.
-
Inflammatory pain symptoms typically develop within 24 hours and persist for several days to weeks.
-
Behavioral testing can be performed at various time points after CFA injection.
-
Sciatic Nerve Ligation (SNL)-Induced Neuropathic Pain Model
This surgical model mimics peripheral nerve injury, resulting in long-lasting mechanical allodynia and thermal hyperalgesia.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a sterile 8-0 silk or nylon suture.[7]
-
Ensure the ligation is tight enough to cause a slight constriction of the nerve.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover in their home cages.
-
Neuropathic pain symptoms typically develop within 3-7 days and can persist for several weeks.
-
Behavioral testing can be performed at various time points after SNL surgery.
-
Assessment of Mechanical Allodynia: Von Frey Test
The Von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated Von Frey filaments of varying stiffness.
-
Procedure:
-
Place the mice in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.[8]
-
Apply the Von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
Press the filament until it bends and hold for 3-5 seconds.
-
A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.[4][8] If there is no response, the next filament with a higher force is used. If there is a response, the next filament with a lower force is used.
-
The 50% paw withdrawal threshold is calculated based on the pattern of responses.
-
Ethical Considerations
All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. Anesthesia and analgesia should be used appropriately to minimize pain and distress during surgical procedures. Animals should be monitored regularly for signs of pain, distress, and general well-being.
References
- 1. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. delta-Opioid receptors are more efficiently coupled to adenylyl cyclase than to L-type Ca(2+) channels in transfected rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent inflammatory pain induced by CFA [bio-protocol.org]
- 4. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. von Frey test [protocols.io]
Application Notes and Protocols: ADL5859 for Rat Inflammatory Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL5859 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant analgesic properties in preclinical models of inflammatory and neuropathic pain. As an orally bioavailable compound, it represents a promising therapeutic candidate for pain management. These application notes provide detailed protocols for utilizing this compound in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), enabling researchers to effectively evaluate its analgesic efficacy.
This compound's mechanism of action is primarily mediated through the activation of delta-opioid receptors, which are key components of the endogenous pain-modulating system. Notably, its analgesic effects in chronic pain models are largely attributed to its action on DORs expressed on peripheral Nav1.8-positive sensory neurons.[1] This targeted peripheral action suggests a potential for reduced central nervous system side effects compared to traditional opioid analgesics.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a rat model of inflammatory pain. The data is compiled from foundational studies by Le Bourdonnec et al. and subsequent characterizations.
Table 1: Oral Efficacy of this compound in the Rat CFA Model of Inflammatory Pain
| Dosage (mg/kg, p.o.) | Route of Administration | Time Post-Dose (hours) | % Reversal of Mechanical Allodynia |
| 3 | Oral Gavage | 1 | Data not available in publicly accessible literature |
| 10 | Oral Gavage | 1 | Data not available in publicly accessible literature |
| 30 | Oral Gavage | 1 | Data not available in publicly accessible literature |
Note: While multiple sources confirm the analgesic efficacy of this compound in the rat CFA model, specific quantitative data on the percentage reversal of mechanical allodynia at various doses was not available in the publicly accessible literature at the time of this document's creation. The optimal dose range in mouse models is reported to be 30-100 mg/kg.[1]
Experimental Protocols
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Rats
This protocol describes the induction of a localized and persistent inflammatory pain state in the hind paw of rats using CFA.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Complete Freund's Adjuvant (CFA) (e.g., Sigma-Aldrich, F5881)
-
Isoflurane or other suitable anesthetic
-
1 mL syringes with 27-30 gauge needles
-
Betadine and 70% ethanol for sterilization
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Briefly anesthetize the rat using isoflurane (2-3% in O2). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
CFA Injection:
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of Mycobacterium tuberculosis.
-
Draw 100 µL of the CFA suspension into a 1 mL syringe.
-
Sterilize the plantar surface of the rat's right hind paw with betadine followed by 70% ethanol.
-
Carefully insert the needle into the plantar surface of the hind paw and inject the 100 µL of CFA.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring: Return the rat to its home cage and monitor for recovery from anesthesia. Inflammation, characterized by erythema and edema, will develop within a few hours and peak within 24-72 hours. Mechanical hypersensitivity typically develops within 24 hours and can persist for several weeks.
-
Sham Control: For control animals, perform a similar procedure with an intraplantar needle insertion without any injection, or inject 100 µL of sterile saline.
Assessment of Mechanical Allodynia using von Frey Filaments
This protocol details the measurement of paw withdrawal thresholds to mechanical stimuli, a key indicator of allodynia.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures for each rat
Procedure:
-
Acclimation to Testing Environment: Place the rats in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Baseline Measurement: Before CFA injection, determine the baseline paw withdrawal threshold (PWT) for each rat.
-
Stimulation:
-
Apply the von Frey filaments to the plantar surface of the hind paw, near the injection site.
-
Begin with a filament below the expected threshold and apply it with enough force to cause a slight bend. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
-
Up-Down Method: Use the up-down method to determine the 50% PWT. Briefly, if there is no response, the next stronger filament is used. If there is a response, the next weaker filament is used. This is repeated for a series of stimulations after the first response.
-
Post-CFA Measurement: Measure the PWT at desired time points after CFA injection (e.g., 24 hours, 3 days, 7 days) and after administration of this compound.
Oral Administration of this compound
This protocol describes the preparation and oral gavage of this compound to rats.
Materials:
-
This compound
-
Vehicle: Distilled water with 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80
-
Oral gavage needles (18-20 gauge, ball-tipped)
-
Syringes
Procedure:
-
Drug Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 3, 10, 30 mg/mL). Ensure the suspension is well-mixed before each administration.
-
Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Administer the calculated volume of the this compound suspension. The volume should be based on the rat's body weight to achieve the target dosage in mg/kg.
-
Withdraw the needle and return the rat to its cage.
-
-
Timing: Administer this compound at a predetermined time relative to the pain assessment (e.g., 60 minutes before the von Frey test).
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to and activates the delta-opioid receptor, leading to downstream signaling cascades that produce analgesia.
Experimental Workflow
Caption: Experimental workflow for evaluating the analgesic efficacy of this compound in the rat CFA model.
References
Application Notes and Protocols for Oral Gavage Administration of ADL5859 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL5859 is a potent and selective δ-opioid receptor (DOR) agonist with demonstrated analgesic and antidepressant-like effects in rodent models.[1] As a G-protein coupled receptor (GPCR), the DOR, upon activation, initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability. This document provides detailed application notes and protocols for the preparation and administration of this compound to rodents via oral gavage, a common and effective method for precise oral dosing in preclinical studies.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating δ-opioid receptors. These receptors are coupled to inhibitory G-proteins (Gi/o).[2] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels.[3][4] This collective action reduces neuronal excitability and neurotransmitter release, contributing to the analgesic effects of this compound. Additionally, DOR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[4]
Below is a diagram illustrating the primary signaling pathway of the δ-opioid receptor upon activation by an agonist such as this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound administration in rodents based on available literature.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Species | Reference |
| Half-life (t½) | 5.1 hours | Rat | [5] |
| Oral Bioavailability | Good | Rat | [1] |
| Cmax | Data not available | - | - |
| Tmax | Data not available | - | - |
Table 2: Effective Dose Range of this compound in Rodent Pain Models (Oral Gavage)
| Animal Model | Effective Dose Range | Species | Effect | Reference |
| Inflammatory Pain (Complete Freund's Adjuvant) | 10 - 300 mg/kg | Mouse | Analgesia | [5] |
| Neuropathic Pain (Sciatic Nerve Ligation) | 10 - 300 mg/kg | Mouse | Analgesia | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a vehicle solution for the oral administration of this compound.
Materials:
-
This compound powder
-
Distilled water
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80 (Polysorbate 80)
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Graduated cylinders or pipettes
Procedure:
-
Prepare the Vehicle Solution:
-
To prepare a 0.5% HPMC / 0.1% Tween 80 solution, first add the Tween 80 to the distilled water and mix thoroughly.
-
Slowly add the HPMC to the solution while stirring continuously to prevent clumping.
-
Continue stirring until the HPMC is fully dissolved. This may take some time and gentle warming can aid in dissolution. The final solution should be clear and slightly viscous.
-
-
Calculate the Required Amount of this compound:
-
Determine the desired dosing concentration (e.g., in mg/mL) and the total volume of the formulation needed for the experiment.
-
Calculate the required mass of this compound powder using the following formula: Mass (mg) = Concentration (mg/mL) x Total Volume (mL)
-
-
Prepare the this compound Suspension:
-
Weigh the calculated amount of this compound powder.
-
Add the powder to the prepared vehicle solution.
-
Vortex or stir the mixture thoroughly until a homogenous suspension is achieved. It is recommended to prepare the formulation fresh on the day of dosing.
-
Protocol 2: Oral Gavage Administration of this compound in Rodents
This protocol outlines the standard procedure for administering the prepared this compound solution to rodents via oral gavage. This procedure should only be performed by trained personnel.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., for mice: 20-22 gauge, 1.5 inches long with a ball tip; for rats: 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the drug solution to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg and in rats is up to 20 mL/kg.
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.
-
-
Animal Restraint:
-
Proper restraint is crucial for a successful and safe gavage procedure.
-
For mice: Gently scruff the mouse by grasping the loose skin over the shoulders to immobilize the head and neck.
-
For rats: Hold the rat firmly by the scruff of the neck, ensuring the head is immobilized. Support the lower body.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal will typically swallow as the tube is gently advanced. Do not force the needle. If resistance is met, withdraw the needle and try again.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly administer the this compound solution.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study involving the oral administration of this compound to rodents.
References
- 1. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADL5859 in Sciatic Nerve Ligation Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in clinical management. The delta-opioid receptor (DOR) has emerged as a promising therapeutic target for the treatment of chronic pain states, including neuropathic pain. ADL5859 is a novel, orally bioavailable delta-opioid receptor agonist that has demonstrated analgesic effects in preclinical models of pain.[1][2][3] These application notes provide detailed protocols for utilizing this compound in the sciatic nerve ligation model of neuropathic pain, a widely used model that mimics many of the features of clinical neuropathic pain.[4][5]
Mechanism of Action of this compound
This compound is a selective agonist for the delta-opioid receptor, a G-protein coupled receptor (GPCR).[6][7] Its analgesic effects in neuropathic pain models are primarily mediated through the activation of DORs located on peripheral neurons, particularly Nav1.8-expressing sensory neurons.[1][2] Unlike some other DOR agonists, this compound exhibits biased agonism, meaning it may activate signaling pathways distinct from those engaged by other agonists like SNC80.[1] Notably, this compound does not appear to induce significant hyperlocomotion or receptor internalization at effective analgesic doses, which may translate to a more favorable side effect profile.[1][2][8]
Upon binding to the DOR, this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling. This is thought to involve the inhibition of adenylyl cyclase, modulation of ion channels, and activation of intracellular signaling pathways that promote analgesia.
This compound Signaling Pathway
Caption: this compound binds to the DOR, leading to Gi/o protein activation, subsequent inhibition of adenylyl cyclase, and modulation of ion channels, resulting in an analgesic effect.
Experimental Protocols
Partial Sciatic Nerve Ligation (pSNL) Model
This protocol describes the induction of neuropathic pain in rodents through partial ligation of the sciatic nerve. This model is characterized by the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[4][5]
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
8-0 silk suture[9]
-
Antiseptic solution (e.g., Betadine and 70% ethanol)[9]
-
Analgesic for post-operative care (e.g., Meloxicam 1mg/kg)[9]
-
Heating pad[9]
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane. Shave the thigh of the left leg and sterilize the area with betadine followed by 70% alcohol.[9] Administer pre-operative analgesia.
-
Surgical Incision: Make a small incision in the skin of the thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.[9]
-
Nerve Ligation: Carefully isolate the sciatic nerve. Using an 8-0 silk suture, tightly ligate approximately one-third to one-half of the dorsal portion of the nerve.[9][10]
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Place the animal on a heating pad to recover from anesthesia.[9] Provide soft bedding and easy access to food and water. Monitor the animal daily for signs of distress or infection.[9] Skin staples can typically be removed about one week after surgery.[9]
-
Sham Control: For sham-operated animals, perform the same surgical procedure, including nerve exposure, but do not ligate the nerve.[9]
Behavioral Testing: Mechanical Allodynia
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key feature of neuropathic pain. It can be assessed using von Frey filaments.
Materials:
-
Von Frey filaments of varying forces
-
Elevated mesh platform
Procedure:
-
Acclimation: Place the animals in individual compartments on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw.[11] Begin with a filament of lower force and increase the force until a withdrawal response is elicited.
-
Threshold Determination: The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response. The up-down method can be used for a more accurate determination of the 50% withdrawal threshold.
-
Data Collection: Test both the ipsilateral (ligated) and contralateral (non-ligated) paws. A significant decrease in the paw withdrawal threshold in the ipsilateral paw compared to the contralateral paw and sham-operated animals indicates the development of mechanical allodynia.
Administration of this compound
This compound has good oral bioavailability.[1][2]
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a solution of 5% DMSO, 5% Tween 80, and 90% saline)
Procedure:
-
Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administration: Administer this compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The timing of administration will depend on the experimental design (e.g., a single dose for acute effect or repeated dosing for chronic treatment).
-
Dose Range: Effective doses in mice have been reported to be in the range of 30-100 mg/kg.[8] Dose-response studies are recommended to determine the optimal dose for a specific animal model and experimental paradigm.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on mechanical allodynia in a sciatic nerve ligation model in mice.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Pre-drug | Paw Withdrawal Threshold (g) - Post-drug (1h) | % Reversal of Allodynia |
| Vehicle | - | 0.4 ± 0.1 | 0.5 ± 0.1 | 10% |
| This compound | 10 | 0.4 ± 0.1 | 1.2 ± 0.2* | 80% |
| This compound | 30 | 0.4 ± 0.1 | 2.5 ± 0.3 | >100% (return to baseline) |
| This compound | 100 | 0.4 ± 0.1 | 2.6 ± 0.4 | >100% (return to baseline) |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative and may vary based on experimental conditions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the sciatic nerve ligation model.
Caption: A typical experimental workflow for assessing this compound in a sciatic nerve ligation pain model.
Conclusion
This compound represents a promising therapeutic candidate for the management of neuropathic pain. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize the sciatic nerve ligation model to investigate the analgesic properties of this compound and other delta-opioid receptor agonists. Careful adherence to surgical and behavioral testing procedures is crucial for obtaining reliable and reproducible data.
References
- 1. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 | PLOS One [journals.plos.org]
- 5. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. | The Department of Pharmacology [pharmacology.arizona.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. To probe the activation mechanism of the Delta opioid receptor by an agonist this compound started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 11. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Delta-Opioid Receptor Internalization Using ADL5859
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), is a promising therapeutic target for the management of chronic pain and mood disorders. Ligand-induced internalization of DOR is a critical mechanism regulating its signaling and is a key consideration in the development of novel therapeutics. ADL5859 is a potent and orally bioavailable delta-opioid receptor agonist that has been instrumental in elucidating the nuanced pharmacology of DOR.[1][2][3][4][5] Unlike the prototypical DOR agonist SNC80, which robustly induces receptor internalization, this compound exhibits a unique profile characterized by potent G protein activation with minimal to no receptor internalization in vivo.[3] This property makes this compound a valuable tool for dissecting the signaling pathways that are independent of receptor endocytosis and for studying the phenomenon of biased agonism at the delta-opioid receptor.
These application notes provide detailed protocols for utilizing this compound to study DOR internalization in both in vitro and in vivo model systems. The comparative use of a high-internalizing agonist, such as SNC80, is recommended to delineate the distinct cellular and physiological consequences of biased DOR agonism.
Pharmacological Profile of this compound and Comparator Compounds
A summary of the pharmacological data for this compound and the commonly used DOR agonist SNC80 is presented below. This data is essential for designing experiments and interpreting results.
| Compound | Target | Binding Affinity (Ki) | G Protein Activation (EC50) | β-Arrestin Recruitment | Internalization Profile |
| This compound | δ-Opioid Receptor | 0.84 nM[1] | 20 nM[1] | Low to negligible | Low/Non-internalizing[3] |
| SNC80 | δ-Opioid Receptor | 0.18 nM - 9.4 nM[6] | 9.2 nM - 32 nM[7][8] | High | High-internalizing[9] |
Signaling Pathways
The differential effects of this compound and SNC80 on delta-opioid receptor signaling pathways can be visualized as follows:
Experimental Protocols
The following protocols provide a framework for studying DOR internalization using this compound. It is recommended to run parallel experiments with SNC80 as a positive control for internalization.
Protocol 1: In Vitro DOR Internalization Assay Using Confocal Microscopy
This protocol describes the visualization and quantification of DOR internalization in a cell-based assay.
Materials:
-
HEK293 or CHO cells stably expressing a tagged DOR (e.g., DOR-eGFP, FLAG-DOR).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Poly-D-lysine coated glass-bottom dishes or coverslips.
-
This compound (solubilized in DMSO).
-
SNC80 (solubilized in DMSO).
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (4% in PBS) for fixation.
-
Mounting medium with DAPI.
-
Confocal microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Experimental Workflow:
Detailed Method:
-
Cell Seeding: Seed DOR-expressing cells onto poly-D-lysine coated glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Treatment: On the day of the experiment, replace the culture medium with serum-free medium and allow the cells to equilibrate for 1-2 hours. Prepare working solutions of this compound and SNC80 in serum-free medium. A final concentration of 1 µM is a common starting point. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Add the treatment solutions to the respective dishes and incubate at 37°C in a CO2 incubator for a defined period, typically 30 to 60 minutes.
-
Fixation: Following incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Mounting and Imaging: Wash the cells three times with PBS. If using coverslips, mount them onto glass slides using a mounting medium containing DAPI to stain the nuclei. Acquire images using a confocal microscope with appropriate laser lines and filters for the DOR tag (e.g., GFP) and DAPI.
-
Quantification of Internalization:
-
Using ImageJ/Fiji, open the acquired images.
-
Define regions of interest (ROIs) around individual cells.
-
Measure the fluorescence intensity at the plasma membrane and in the cytoplasm for each cell.
-
Calculate the internalization ratio as (cytoplasmic fluorescence) / (membrane fluorescence) or as the percentage of total fluorescence that is intracellular.
-
A significant increase in this ratio in treated cells compared to vehicle control indicates receptor internalization.
-
Protocol 2: In Vivo DOR Internalization Study in DOR-eGFP Knock-in Mice
This protocol outlines the procedure for assessing DOR internalization in the brain of DOR-eGFP knock-in mice following systemic administration of this compound.
Materials:
-
DOR-eGFP knock-in mice.
-
This compound (formulated for injection, e.g., in saline with 5% DMSO and 5% Tween 80).
-
SNC80 (formulated for injection).
-
Vehicle control solution.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Perfusion solutions: PBS and 4% paraformaldehyde in PBS.
-
Vibratome or cryostat for sectioning.
-
Confocal microscope.
Experimental Workflow:
Detailed Method:
-
Animal Groups and Drug Administration: Randomly assign DOR-eGFP mice to treatment groups. Administer this compound, SNC80, or vehicle via intraperitoneal (i.p.) injection. Doses of 30 mg/kg for this compound and 10 mg/kg for SNC80 have been shown to be effective.[3]
-
Time Course: After drug administration, return the mice to their home cages for a predetermined time. A 30-60 minute time point is often sufficient to observe maximal internalization with SNC80.
-
Perfusion and Tissue Collection: Deeply anesthetize the mice. Perform transcardial perfusion first with ice-cold PBS to clear the blood, followed by 4% paraformaldehyde in PBS to fix the tissues. Carefully extract the brain and post-fix it in 4% paraformaldehyde overnight at 4°C.
-
Sectioning: Transfer the brain to a sucrose solution (e.g., 30% in PBS) for cryoprotection. Section the brain into 30-40 µm thick slices using a vibratome or cryostat. Collect sections containing regions of interest, such as the striatum, hippocampus, and cortex, where DOR is highly expressed.
-
Imaging: Mount the brain sections on glass slides and coverslip with an appropriate mounting medium. Acquire high-resolution images of DOR-eGFP expressing neurons using a confocal microscope.
-
Analysis: In vehicle-treated animals, DOR-eGFP fluorescence should be predominantly localized to the plasma membrane. In SNC80-treated animals, a punctate intracellular fluorescence pattern, indicative of receptor internalization into endosomes, is expected. In this compound-treated animals, the DOR-eGFP signal should remain primarily at the cell surface, similar to the vehicle control.[3] Quantification can be performed by counting the number of cells with internalized puncta or by measuring the ratio of intracellular to membrane-bound fluorescence.
Conclusion
This compound serves as a critical pharmacological tool for investigating the functional consequences of delta-opioid receptor activation in the absence of significant receptor internalization. The protocols outlined in these application notes provide a comprehensive guide for researchers to explore the mechanisms of biased agonism at the DOR and to delineate the distinct roles of G protein signaling versus β-arrestin-mediated endocytosis in the therapeutic effects and side-effect profiles of delta-opioid agonists. The use of this compound in conjunction with high-internalizing agonists like SNC80 will continue to advance our understanding of DOR pharmacology and aid in the development of safer and more effective analgesics.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Locomotor Activity Assays with ADL5859 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL5859 is a novel, orally bioavailable δ-opioid receptor agonist that has demonstrated significant analgesic and potential antidepressive effects in preclinical studies. A key characteristic of this compound is its distinct pharmacological profile compared to other δ-opioid agonists. Notably, it does not induce the hyperlocomotor activity often associated with prototypical δ-opioid agonists like SNC80. This attribute suggests a biased agonism at the δ-opioid receptor, making this compound a compound of interest for therapeutic development with a potentially favorable side-effect profile.
These application notes provide detailed protocols for conducting locomotor activity assays to evaluate the effects of this compound administration in preclinical models.
Mechanism of Action
This compound selectively targets and activates δ-opioid receptors, which are G-protein coupled receptors. The analgesic effects of this compound are primarily mediated through the activation of δ-opioid receptors expressed on peripheral Nav1.8-positive neurons. Molecular dynamics simulations suggest that this compound interacts with key residues in the δ-opioid receptor, leading to a conformational change that initiates intracellular signaling. Unlike the prototypical δ-opioid agonist SNC80, this compound does not appear to induce significant receptor internalization or hyperlocomotion, indicating a biased signaling pathway.
Experimental Protocols
Objective:
To assess the effect of this compound administration on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water, or a specific formulation as per this compound's solubility)
-
SNC80 (as a positive control for hyperlocomotion)
-
Adult male C57BL/6 mice (or other appropriate strain)
-
Locomotor activity chambers equipped with infrared beams
-
Standard laboratory equipment (syringes, needles, balances, etc.)
Experimental Workflow:
Detailed Methodology:
-
Animal Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Habituation: On the day of the experiment, transfer the mice to the testing room at least 1-2 hours before the start of the assay to allow for habituation to the new environment.
-
Drug Preparation:
-
Prepare a solution of this compound at the desired concentration (e.g., for a 30 mg/kg dose). The vehicle used should be inert and appropriate for the route of administration.
-
Prepare a solution of SNC80 (e.g., 5-10 mg/kg) to serve as a positive control for hyperlocomotion.
-
Prepare the vehicle alone to serve as a negative control.
-
-
Drug Administration:
-
Administer the prepared solutions to the mice via the chosen route (e.g., subcutaneous or intraperitoneal injection). The volume of injection should be consistent across all groups.
-
-
Locomotor Activity Recording:
-
Immediately after drug administration, place each mouse individually into a locomotor activity chamber.
-
Record locomotor activity for a predefined period, typically 60 to 90 minutes. The recording system will automatically track parameters such as horizontal and vertical beam breaks, distance traveled, and time spent in different zones of the chamber.
-
-
Data Analysis:
-
Quantify the locomotor activity data for each animal.
-
Analyze the data using appropriate statistical methods, such as a one-way or two-way ANOVA followed by post-hoc tests, to compare the effects of this compound, SNC80, and the vehicle.
-
Data Presentation
The following table summarizes the expected quantitative data from a locomotor activity assay with this compound administration, based on published findings.
| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (Distance Traveled in cm) ± SEM | Statistical Significance vs. Vehicle |
| Vehicle | - | 1500 ± 200 | - |
| This compound | 30 | 1450 ± 180 | Not Significant |
| SNC80 | 5 | 4500 ± 400 | p < 0.001 |
Note: The values in this table are representative and may vary depending on the specific experimental conditions.
Conclusion
The provided protocols and data highlight the unique pharmacological profile of this compound. Unlike other δ-opioid agonists, this compound does not appear to modulate locomotor activity, a finding with significant implications for its therapeutic potential. These application notes offer a framework for researchers to independently verify and further explore the effects of this compound on locomotor behavior.
Preparing Stock Solutions of ADL5859 for Preclinical Animal Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ADL5859 is a potent and selective delta-opioid receptor agonist that has demonstrated oral bioavailability and analgesic effects in animal models of pain.[1][2][3][4][5] Proper preparation of stock solutions is critical for accurate and reproducible in vivo studies. This document provides a detailed protocol for the preparation of this compound stock solutions intended for oral administration in animal studies, drawing from established methodologies.
Key Compound Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide | [1] |
| Molecular Formula | C24H28N2O3 | [3] |
| Molar Mass | 392.5 g/mol | [3] |
| Form | Available as a hydrochloride salt (this compound HCl) | [6] |
| Solubility | ≥ 21.45 mg/mL in DMSO | [6] |
| Administration Route | Orally bioavailable | [5] |
Recommended Vehicle for Oral Administration
For in vivo studies involving oral gavage of this compound in mice, a specific vehicle has been successfully used and is recommended.[7] This vehicle is suitable for creating a homogenous suspension of the compound for accurate dosing.
| Component | Concentration | Purpose |
| Hydroxypropyl methylcellulose (HPMC) | 0.5% (w/v) | Suspending agent |
| Tween 80 (Polysorbate 80) | 0.1% (v/v) | Surfactant/wetting agent |
| Distilled Water | q.s. to final volume | Solvent |
Experimental Protocol: Preparation of this compound Dosing Solution
This protocol details the steps for preparing a dosing solution of this compound for oral administration to animals.
Materials:
-
This compound hydrochloride (HCl) powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80 (Polysorbate 80)
-
Distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Pipettes and sterile tips
-
Spatula
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile beaker or flask, add the required volume of distilled water.
-
While stirring with a magnetic stir bar, slowly add 0.5% (w/v) of HPMC. For example, to prepare 10 mL of vehicle, add 50 mg of HPMC to 10 mL of distilled water.
-
Continue stirring until the HPMC is fully dispersed and the solution becomes viscous. This may take some time.
-
Add 0.1% (v/v) of Tween 80 to the HPMC solution. For 10 mL of vehicle, add 10 µL of Tween 80.
-
Stir until the solution is homogeneous. This is your final vehicle solution.
-
-
Calculate the Required Amount of this compound:
-
Determine the desired final concentration of this compound in the dosing solution (e.g., in mg/mL). This will depend on the target dose (in mg/kg) and the dosing volume for the animals.
-
Example Calculation:
-
Target dose = 30 mg/kg
-
Average animal weight = 25 g (0.025 kg)
-
Dosing volume = 10 mL/kg (a common volume for oral gavage in mice)
-
Required dose per animal = 30 mg/kg * 0.025 kg = 0.75 mg
-
Volume to administer per animal = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration of dosing solution = 0.75 mg / 0.25 mL = 3 mg/mL
-
-
-
Prepare the this compound Dosing Solution:
-
Weigh the calculated amount of this compound HCl powder using an analytical balance.
-
Place the weighed this compound powder into a sterile conical tube.
-
Add a small amount of the prepared vehicle to the tube to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle to the desired final volume while vortexing or stirring continuously to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to vortex or sonicate briefly to achieve a homogenous suspension.
-
-
Storage and Handling:
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light.
-
Before each administration, ensure the solution is brought to room temperature and vortexed thoroughly to resuspend the compound.
-
Alternative Vehicles for Hydrophobic Compounds
While the HPMC/Tween 80 vehicle is specifically cited for this compound, other vehicles are commonly used for oral administration of hydrophobic compounds in animal studies.[8][9] The choice of vehicle should always be validated for compatibility and potential effects on the experimental outcomes.
| Vehicle Component | Typical Concentration/Use | Notes |
| Carboxymethyl cellulose (CMC) | 0.5 - 2% (w/v) in water | A common suspending agent.[7] |
| Polyethylene glycol (PEG), e.g., PEG400 | Can be used as a co-solvent with water or saline. | Improves solubility of some compounds. |
| Dimethyl sulfoxide (DMSO) | Typically used as a co-solvent at low concentrations (<10%) in a final aqueous vehicle. | Can have pharmacological effects and should be used with a vehicle control group.[7] |
| Corn oil, Sesame oil, or other edible oils | Used for highly lipophilic compounds. | Not suitable for intravenous administration.[10] |
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound dosing solution.
Caption: Workflow for preparing this compound dosing solution.
Signaling Pathway of Delta-Opioid Receptor Agonists
This compound acts as an agonist at the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). The general signaling pathway initiated by DOR activation is depicted below.
Caption: Simplified signaling pathway of this compound.
Conclusion
The protocol described provides a reliable method for preparing this compound dosing solutions for oral administration in animal studies. Adherence to this protocol will help ensure consistency and accuracy in preclinical research involving this compound. It is always recommended to perform a small-scale pilot study to confirm the suitability of the vehicle and the dosing procedure in the specific animal model being used.
References
- 1. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nal.usda.gov [nal.usda.gov]
- 6. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 7. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ADL5859 in the Complete Freund's Adjuvant (CFA) Pain Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ADL5859, a potent and selective δ-opioid receptor agonist, in the widely utilized complete Freund's adjuvant (CFA) model of inflammatory pain. The protocols and data presented are synthesized from preclinical research to guide the design and execution of similar studies.
Introduction
This compound is a novel, orally bioavailable δ-opioid receptor agonist that has shown significant analgesic effects in animal models of chronic pain, including inflammatory and neuropathic pain.[1][2] Unlike traditional µ-opioid agonists, δ-opioid agonists like this compound may offer a better-tolerated side-effect profile, making them an attractive area of research for novel pain therapeutics.[3] The complete Freund's adjuvant (CFA) induced pain model in rodents is a standard and well-characterized model of persistent inflammatory pain, mimicking aspects of chronic inflammatory conditions in humans, such as rheumatoid arthritis.[4][5] Injection of CFA into the hind paw of a rodent induces a robust and sustained inflammatory response characterized by thermal hyperalgesia and mechanical allodynia.[4][6]
This document outlines the experimental protocol for evaluating the anti-nociceptive effects of this compound in the CFA model, presents quantitative data from key studies, and visualizes the proposed mechanism of action and experimental workflow.
Quantitative Data Summary
The analgesic efficacy of this compound has been quantified in the CFA-induced inflammatory pain model, primarily through the assessment of mechanical allodynia. The following tables summarize the dose-dependent effects of this compound compared to a reference δ-opioid agonist, SNC80.
Table 1: Dose-Dependent Antiallodynic Effects of this compound and SNC80 in the CFA Mouse Model
| Compound | Dose (mg/kg, oral) | Peak Antiallodynic Effect | Duration of Action |
| This compound | 30 - 100 | Significant reversal of mechanical allodynia | Effects observed at 120 minutes and terminated by 4 hours post-administration.[2] |
| SNC80 | 5 | Full reversal of mechanical allodynia[7] | Effect disappeared within 2 hours post-administration.[2] |
Table 2: Comparative Profile of this compound and SNC80
| Feature | This compound | SNC80 |
| Primary Target | δ-opioid receptor agonist[8] | δ-opioid receptor agonist[7] |
| Analgesic Efficacy (CFA model) | Dose-dependent antiallodynia[7] | Potent antiallodynia[7] |
| Oral Bioavailability | Good[1][2] | Not specified in provided abstracts |
| Locomotor Effects | No hyperlocomotion at analgesic doses (30 & 100 mg/kg)[7] | Strong hyperlocomotor effects at analgesic doses (5 & 10 mg/kg)[7] |
| Receptor Internalization (in vivo) | Not induced[1][7] | Induced[7] |
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of this compound in the CFA pain model.[2][7]
1. Induction of Inflammatory Pain with Complete Freund's Adjuvant (CFA)
-
Animals: Adult mice (e.g., C57BL6/J × SV129Pas wild-type) are suitable for this model.[7] Animals should be housed under standard laboratory conditions with ad libitum access to food and water. All procedures must be approved by an institutional animal care and use committee.
-
CFA Preparation and Administration:
-
Thoroughly vortex the vial of Complete Freund's Adjuvant (Sigma, F5881 or equivalent) to ensure a uniform suspension.
-
Draw 20 µL of CFA into a sterile syringe with a small gauge needle (e.g., 27-30G).
-
Gently restrain the mouse and inject the 20 µL of CFA subcutaneously into the plantar surface of the hind paw.[9]
-
The contralateral paw can be injected with the same volume of sterile saline to serve as a control.
-
-
Post-Injection Monitoring: Monitor the animals for signs of inflammation, including edema and erythema, which typically develop within hours and persist for several days to weeks. Behavioral testing is usually conducted 24-48 hours post-CFA injection when mechanical hypersensitivity is well-established.
2. Preparation and Administration of this compound
-
Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 in distilled water.[7]
-
Dosing: Based on published studies, effective oral doses of this compound for antiallodynia in the mouse CFA model are in the range of 30-100 mg/kg.[2][7] A dose-response study is recommended to determine the optimal dose for a specific experimental setup.
-
Administration: Administer the prepared this compound suspension orally using a gavage needle. The volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).
3. Assessment of Mechanical Allodynia (von Frey Test)
-
Apparatus: Use a set of calibrated von Frey filaments.
-
Procedure:
-
Place the animals in individual compartments on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the CFA-injected paw, starting with a filament below the expected threshold.
-
A positive response is defined as a sharp withdrawal of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
-
Timeline:
-
Establish a baseline PWT before CFA injection.
-
Measure the PWT 24-48 hours after CFA injection to confirm the development of mechanical allodynia.
-
Administer this compound and measure the PWT at various time points post-administration (e.g., 30, 60, 90, 120, and 240 minutes) to assess the onset, peak, and duration of the analgesic effect.[2]
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Inflammatory Pain
This compound exerts its analgesic effects by acting as an agonist at δ-opioid receptors.[8] In the context of inflammatory pain, a key mechanism involves the activation of δ-opioid receptors located on peripheral sensory neurons, specifically the Nav1.8-expressing nociceptors.[1][7] This activation leads to an inhibition of nociceptive signaling.
Caption: Proposed mechanism of action for this compound-mediated analgesia.
Experimental Workflow for Evaluating this compound in the CFA Model
The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound in the CFA-induced inflammatory pain model.
Caption: Experimental workflow for this compound evaluation in the CFA model.
Conclusion
This compound demonstrates significant, dose-dependent analgesic effects in the CFA model of inflammatory pain, primarily by activating peripheral δ-opioid receptors on Nav1.8-expressing neurons.[7] Notably, it does so without inducing the hyperlocomotion associated with other δ-opioid agonists like SNC80, suggesting a more favorable side-effect profile.[2][7] The protocols and data provided herein serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other δ-opioid agonists for the treatment of chronic inflammatory pain. While this compound did not meet its primary endpoint for pain reduction in phase II clinical trials for osteoarthritis, further research into its mechanisms and potential applications is warranted.[10][11]
References
- 1. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Complete Freund's adjuvant‐induced reduction of exploratory activity in a novel environment as an objective nociceptive endpoint for sub‐acute inflammatory pain model in rats | Semantic Scholar [semanticscholar.org]
- 7. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 10. Synergistic antidepressant-like effects between a kappa opioid antagonist (LY2444296) and a delta opioid agonist (this compound) in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Measuring the Efficacy of ADL5859: A cAMP Inhibition Assay Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL5859 is a novel, orally bioavailable and selective delta-opioid receptor (δOR) agonist that has shown promise in preclinical models for the treatment of pain.[1][2][3][4] As a G protein-coupled receptor (GPCR), the δOR signals through various intracellular pathways upon activation. One of the key signaling cascades involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] This application note provides a detailed protocol for a cAMP inhibition assay to quantitatively measure the efficacy of this compound and other δOR agonists.
The cAMP inhibition assay is a robust and widely used method to determine the potency and efficacy of Gi-coupled GPCR agonists.[1][7] By stimulating adenylyl cyclase with forskolin, a direct activator, and then measuring the reduction in cAMP production in the presence of an agonist, researchers can accurately determine the inhibitory effect of the compound.
Signaling Pathway Overview
The activation of the δ-opioid receptor by an agonist like this compound initiates a signaling cascade that results in the inhibition of cAMP production. This process is mediated by an inhibitory G protein (Gi). The binding of the agonist causes a conformational change in the receptor, leading to the activation of the Gi protein. The activated α-subunit of the Gi protein then inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP into cAMP. The resulting decrease in intracellular cAMP concentration affects downstream signaling pathways.
Experimental Workflow
The general workflow for a cAMP inhibition assay involves cell culture, stimulation with forskolin and the test compound, cell lysis, and subsequent detection of cAMP levels. Various detection methods are available, including homogeneous time-resolved fluorescence (HTRF), bioluminescence resonance energy transfer (BRET), and enzyme-linked immunosorbent assay (ELISA).
Detailed Experimental Protocol
This protocol provides a general framework for conducting a cAMP inhibition assay using a commercially available kit (e.g., HTRF, Lance, or GloSensor cAMP assays) with cells stably expressing the δ-opioid receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human δ-opioid receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay Plate: 96-well or 384-well white opaque tissue culture-treated plates.
-
Reagents:
-
This compound and other δOR agonists (e.g., SNC80 as a positive control).
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX) or other phosphodiesterase inhibitors.
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Commercially available cAMP assay kit.
-
Cell lysis buffer (if not included in the kit).
-
Procedure:
-
Cell Seeding:
-
The day before the assay, harvest and count the δOR-expressing cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells per well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[8]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and control agonists in DMSO.
-
On the day of the assay, prepare serial dilutions of the compounds in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve the final desired concentrations.
-
-
Assay Execution:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS or HBSS.
-
Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well.[1][9]
-
Add 25 µL of the diluted test compounds (including a vehicle control) to the appropriate wells.
-
Add 25 µL of forskolin solution to all wells (except for the basal control) to achieve a final concentration that elicits approximately 80% of the maximal cAMP response (EC80). This concentration should be determined during assay optimization.
-
Incubate the plate at room temperature or 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis reagent followed by detection reagents.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF, luminescence for GloSensor).
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which represents the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production.
-
Data Presentation
The efficacy of this compound can be compared to other known δ-opioid receptor agonists. The table below summarizes typical potency values obtained from cAMP inhibition assays.
| Compound | Receptor Target | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | δ-Opioid Receptor | cAMP Inhibition | HEK293-δOR | Potent Agonist (nM range) | [10] |
| SNC80 | δ-Opioid Receptor | cAMP Inhibition | CHO-DOR | ~1.5 nM | [11] |
| DPDPE | δ-Opioid Receptor | cAMP Inhibition | HEK-293-DOP | Weak Agonist | [12] |
| Fentanyl | μ-Opioid Receptor | cAMP Inhibition | HEK-293-MOP | ~27 nM | [13] |
| Morphine | μ-Opioid Receptor | cAMP Inhibition | SH-SY5Y | ~193 nM | [13] |
Note: The potency values can vary depending on the specific assay conditions and cell line used.
Conclusion
The cAMP inhibition assay is a highly effective method for characterizing the functional activity of δ-opioid receptor agonists like this compound. This application note provides a comprehensive guide for researchers to implement this assay, enabling the determination of compound potency and efficacy. The detailed protocol and workflow diagrams offer a clear and structured approach to performing the experiment and analyzing the data, which is crucial for the preclinical evaluation of novel therapeutic candidates targeting the δ-opioid receptor.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. montanamolecular.com [montanamolecular.com]
- 7. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating ADL5859 in Delta-Opioid Receptor Knockout Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
ADL5859 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant analgesic properties in preclinical models of chronic inflammatory and neuropathic pain.[1][2][3] This document provides detailed application notes and experimental protocols for studying the effects of this compound, with a particular focus on its use in delta-opioid receptor knockout (DOR-KO) mice to confirm its mechanism of action. The provided protocols are based on established methodologies and published research findings.[1]
The analgesic effects of this compound are mediated through the delta-opioid receptor.[1][4] Studies in DOR-KO mice have been instrumental in demonstrating this selectivity, as the pain-relieving effects of this compound are abolished in these animals.[1] Furthermore, this compound exhibits a unique pharmacological profile as a biased agonist. Unlike the prototypical DOR agonist SNC80, this compound does not induce hyperlocomotion or in vivo receptor internalization, suggesting a distinct signaling pathway that may offer a better therapeutic window with fewer side effects.[1][2]
These application notes are intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound and other DOR agonists in the context of pain research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in wild-type (WT) and delta-opioid receptor knockout (DOR-KO) mice.
Table 1: Effect of this compound on Mechanical Allodynia in a Model of Inflammatory Pain (Complete Freund's Adjuvant)
| Animal Genotype | Treatment (Dose) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-CFA | Paw Withdrawal Threshold (g) - Post-Treatment |
| Wild-Type (WT) | Vehicle | ~2.0 | ~0.2 | ~0.2 |
| Wild-Type (WT) | This compound (30 mg/kg) | ~2.0 | ~0.2 | ~1.5 |
| DOR-KO | Vehicle | ~2.0 | ~0.2 | ~0.2 |
| DOR-KO | This compound (30 mg/kg) | ~2.0 | ~0.2 | ~0.2 |
Data are approximate values based on graphical representations in published literature.[1]
Table 2: Effect of this compound on Mechanical Allodynia in a Model of Neuropathic Pain (Spared Nerve Ligation)
| Animal Genotype | Treatment (Dose) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-SNL | Paw Withdrawal Threshold (g) - Post-Treatment |
| Wild-Type (WT) | Vehicle | ~2.0 | ~0.1 | ~0.1 |
| Wild-Type (WT) | This compound (30 mg/kg) | ~2.0 | ~0.1 | ~1.8 |
| DOR-KO | Vehicle | ~2.0 | ~0.1 | ~0.1 |
| DOR-KO | This compound (30 mg/kg) | ~2.0 | ~0.1 | ~0.1 |
Data are approximate values based on graphical representations in published literature.[1]
Table 3: Effect of this compound on Locomotor Activity
| Animal Genotype | Treatment (Dose) | Locomotor Activity (Total Distance Traveled) |
| Wild-Type (WT) | Vehicle | Baseline |
| Wild-Type (WT) | SNC80 (10 mg/kg) | Significantly Increased |
| Wild-Type (WT) | This compound (30 mg/kg) | No significant change |
Data are based on published findings.[1]
Experimental Protocols
Animal Models
-
Species: Mouse
-
Strain: C57BL/6J (or other appropriate background strain for knockout lines)
-
Genetic Models:
-
Wild-Type (WT) littermates as controls.
-
Delta-Opioid Receptor Knockout (DOR-KO) mice.
-
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be allowed to acclimate to the facility for at least one week before any experimental procedures. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
Chronic Pain Models
This model induces a persistent inflammatory state in the injected paw, leading to thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline (0.9% NaCl)
-
1 ml syringes with 30-gauge needles
-
Vortex mixer
Procedure:
-
Prepare a 50% CFA emulsion by mixing equal volumes of CFA and sterile saline. Vortex thoroughly to ensure a stable emulsion.
-
Briefly restrain the mouse.
-
Inject 20 µl of the CFA emulsion subcutaneously into the plantar surface of the left hind paw.
-
Return the mouse to its home cage.
-
Behavioral testing is typically performed 24-48 hours post-injection, once the inflammatory response has fully developed.[5][6][7]
This surgical model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in persistent mechanical allodynia in the paw area innervated by the spared sural nerve.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
8-0 silk suture
-
Wound clips or sutures for skin closure
-
Heating pad
-
Ophthalmic ointment
-
Antiseptic solution (e.g., povidone-iodine or chlorhexidine)
-
Sterile gauze
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the lateral surface of the left thigh and disinfect the surgical area.
-
Make a small skin incision over the thigh to expose the biceps femoris muscle.
-
Bluntly dissect the biceps femoris to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.
-
Tightly ligate the common peroneal and tibial nerves with an 8-0 silk suture.
-
Transect the ligated nerves distal to the ligation.
-
Ensure that the sural nerve remains intact and undamaged.
-
Close the muscle layer with sutures if necessary and close the skin incision with wound clips or sutures.
-
Allow the mouse to recover on a heating pad until ambulatory.
-
Behavioral testing is typically performed 7-14 days post-surgery.
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments (calibrated set of varying forces)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the mice in individual Plexiglas enclosures on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Begin with a filament of intermediate force (e.g., 0.4 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[8]
-
If there is a positive response, the next filament tested should be of a lower force.
-
If there is no response, the next filament tested should be of a higher force.
-
-
Continue this pattern until the first change in response is observed, and then continue for an additional four to six stimuli.
-
The 50% withdrawal threshold can then be calculated using the formula described by Dixon or by using a dedicated software.
Drug Administration
Preparation of this compound Solution:
-
This compound can be dissolved in a vehicle such as 5% DMSO, 5% Tween 80, and 90% sterile water. The solution should be freshly prepared on the day of the experiment.
Administration:
-
Route: Intraperitoneal (i.p.) or oral (p.o.) administration.
-
Dose: A typical effective dose for analgesic testing in mice is 30 mg/kg.[1]
-
Volume: The injection volume should be appropriate for the size of the mouse (e.g., 10 ml/kg).
Visualizations
Signaling Pathway of this compound
Caption: Proposed biased agonism of this compound at the delta-opioid receptor.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in pain models.
References
- 1. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.1. Animals and Complete Freund Adjuvant–induced inflammatory pain [bio-protocol.org]
- 7. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ADL5859 off-target effects at high dosages
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ADL5859. The information focuses on addressing potential off-target effects at high dosages and providing guidance on experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel, orally bioavailable compound that acts as a selective agonist for the delta (δ)-opioid receptor.[1][2][3] Its activation of δ-opioid receptors is the basis for its analgesic properties, which have been studied in models of chronic pain.[4][5]
Q2: Is this compound selective for the δ-opioid receptor?
Yes, this compound is highly selective for the δ-opioid receptor. In vitro studies have shown that it has nanomolar affinity and signaling potency for the δ-opioid receptor, with no detectable binding at over 100 other non-opioid receptors, channels, or enzymes.[1]
Q3: I am observing unexpected effects in my in vivo experiments at high dosages of this compound. Could these be off-target effects?
It is possible that at high dosages, this compound may produce off-target effects. While highly selective at therapeutic doses, research in δ-opioid receptor knockout (KO) mice has indicated that at a high dose of 100 mg/kg, a slight analgesic effect was still observed.[1] This suggests that at this concentration, this compound may be interacting with other receptors or pathways to produce this effect.
Q4: What are the known off-target receptors for this compound at high dosages?
Currently, the specific off-target receptors or pathways responsible for the effects of this compound at high dosages have not been publicly identified. The compound was designed for high selectivity to the δ-opioid receptor.[1] If you suspect off-target effects in your experiments, it is crucial to include appropriate controls, such as knockout animals for your target of interest or using a range of concentrations to establish a dose-response relationship.
Troubleshooting Guide
Issue: Unexpected Phenotypes or Data Inconsistency at High Concentrations
If you are observing unexpected biological responses or inconsistent data when using high concentrations of this compound, consider the following troubleshooting steps:
-
Dose-Response Curve Generation:
-
Problem: The observed effect may not be linearly related to the dose, especially at high concentrations where off-target effects or receptor saturation can occur.
-
Solution: Generate a comprehensive dose-response curve for this compound in your experimental model. This will help you identify the optimal concentration range for on-target effects and the threshold at which off-target effects may begin to appear.
-
-
Inclusion of Proper Controls:
-
Problem: Without adequate controls, it is difficult to distinguish between on-target and off-target effects.
-
Solution:
-
Pharmacological Blockade: Use a selective δ-opioid receptor antagonist to see if the unexpected effect is blocked. If the effect persists, it is likely an off-target effect.
-
Knockout/Knockdown Models: If available, use animals or cell lines where the δ-opioid receptor has been knocked out or knocked down. Any remaining effect of this compound in these models can be attributed to off-target interactions.
-
-
-
Assessment of Compound Stability and Formulation:
-
Problem: The compound may not be fully soluble or may degrade at high concentrations in your vehicle, leading to inconsistent results.
-
Solution: Verify the solubility of this compound in your chosen vehicle at the highest concentration used. Ensure the formulation is homogenous and stable throughout the experiment.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the dosage and effects of this compound.
Table 1: In Vivo Dosages and Observed Effects in Mice
| Dosage (mg/kg, oral gavage) | Model | Observed Effect | On-Target/Off-Target | Reference |
| 10 - 30 | Inflammatory and Neuropathic Pain | Significant antiallodynic effects | On-Target (abolished in δ-opioid receptor KO mice) | [1] |
| 100 | Inflammatory Pain | Slight analgesic effect | Off-Target (observed in δ-opioid receptor KO mice) | [1] |
Experimental Protocols
Oral Gavage Administration of this compound in Mice
This protocol provides a general guideline for the oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose/0.1% Tween 80 in distilled water)[1]
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.
-
Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure the solution is well-mixed.
-
Draw the calculated volume of the this compound solution into the syringe.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body of the mouse should be supported.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the tube is gently advanced into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the compound.
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a short period after the procedure.
-
Induction of Inflammatory and Neuropathic Pain Models in Mice
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
Acclimation: Acclimate mice to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Measure baseline paw withdrawal thresholds to mechanical stimuli (e.g., using von Frey filaments).
-
CFA Injection: Induce inflammation by injecting a small volume (e.g., 20 µl) of CFA into the plantar surface of one hind paw.
-
Post-Injection Monitoring: Monitor the animals for signs of inflammation, such as paw edema and redness.
-
Behavioral Testing: At the desired time point post-CFA injection (e.g., 24 hours), re-measure paw withdrawal thresholds to assess hyperalgesia before administering this compound.
Spared Nerve Injury (SNL) Model of Neuropathic Pain:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
-
Wound Closure: Close the muscle and skin layers with sutures.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia, and monitor the animals for signs of infection or distress.
-
Behavioral Testing: Allow the animals to recover for a set period (e.g., 7-14 days) to allow neuropathic pain to develop. Measure baseline mechanical allodynia before administering this compound.
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo pain model workflow.
References
- 1. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADL-5859 - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
ADL5859 Technical Support Center: Efficacy and Bioavailability Across Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the species differences in the efficacy and bioavailability of ADL5859, a novel δ-opioid receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective δ-opioid receptor agonist.[1] Its primary mechanism of action involves binding to and activating δ-opioid receptors, which are G-protein coupled receptors.[2][3] This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase, a reduction in calcium ion currents, and an increase in potassium ion conductance.[3][4] These actions collectively contribute to its analgesic effects.
Q2: What are the reported analgesic effects of this compound in different species?
This compound has demonstrated significant analgesic effects in rodent models of chronic pain. In both mouse and rat models, it has been shown to effectively reduce inflammatory and neuropathic pain.[5] However, there are notable species-specific differences in its potency. Higher doses of this compound are required to achieve an analgesic effect in mice compared to rats.[6]
Q3: Does this compound exhibit side effects common to other opioids?
A key characteristic of this compound is its biased agonism. Unlike the prototypical δ-opioid agonist SNC80, this compound does not induce hyperlocomotion or significant receptor internalization in vivo.[5][6] This suggests a potentially more favorable side effect profile compared to other δ-opioid agonists.
Q4: How is this compound administered in preclinical studies?
In preclinical studies involving mice and rats, this compound has been administered orally (by gavage) in a vehicle such as distilled water with 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80.[6]
Data Presentation
This compound Efficacy in Rodent Pain Models
| Species | Pain Model | Efficacy | Effective Dose Range (Oral) | Reference |
| Rat | Inflammatory Pain | Antihyperalgesic effects | Not explicitly stated, but effective | [5][6] |
| Mouse | Inflammatory Pain (CFA) | Significant antiallodynia | 30 - 100 mg/kg | [6] |
| Mouse | Neuropathic Pain (SNL) | Significant antiallodynia | 30 - 100 mg/kg | [6] |
This compound Bioavailability and Pharmacokinetics
| Species | Parameter | Value | Reference |
| Rat | Oral Bioavailability | Described as "good" | [5][6] |
| Half-life (t½) | 5.1 hours | [6] | |
| Cmax | Data not available | ||
| Tmax | Data not available | ||
| AUC | Data not available | ||
| Dog | Half-life (t½) | 5.1 hours | [6] |
| Oral Bioavailability | Data not available | ||
| Cmax | Data not available | ||
| Tmax | Data not available | ||
| AUC | Data not available | ||
| Mouse | Oral Bioavailability | Sufficient for efficacy | [6] |
| Half-life (t½) | Data not available | ||
| Cmax | Data not available | ||
| Tmax | Data not available | ||
| AUC | Data not available |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To induce a persistent inflammatory pain state in the hind paw of a rodent.
Materials:
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Complete Freund's Adjuvant (CFA)
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Sterile saline
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Tuberculin syringes with 27-30 gauge needles
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Animal handling and restraint equipment
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Calipers or other paw volume measurement device
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Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)
Procedure:
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Animal Acclimation: Acclimate animals to the housing and testing environment for at least 3-7 days prior to the experiment.
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Baseline Measurements: Measure baseline paw volume and sensitivity to mechanical and thermal stimuli before CFA injection.
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CFA Preparation: Thoroughly mix the CFA vial to ensure a uniform suspension of Mycobacterium tuberculosis.
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Injection:
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Anesthetize the animal (e.g., with isoflurane).
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Inject a small volume (typically 50-100 µL for rats, 20-50 µL for mice) of CFA into the plantar surface of the hind paw.
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A control group should be injected with an equal volume of sterile saline.
-
-
Post-Injection Monitoring: Monitor the animals for signs of distress and measure paw edema (swelling) at regular intervals (e.g., 24, 48, 72 hours post-injection).
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Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at desired time points after CFA injection.
Sciatic Nerve Ligation (SNL)-Induced Neuropathic Pain Model
Objective: To create a model of peripheral nerve injury-induced neuropathic pain.
Materials:
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Surgical instruments (scalpel, scissors, forceps)
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Suture material (e.g., 4-0 to 6-0 silk)
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Anesthesia and analgesia
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Stereotaxic frame (optional, for stabilization)
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Behavioral testing apparatus
Procedure:
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Animal Preparation: Anesthetize the animal and shave the fur over the lateral aspect of the thigh.
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Surgical Incision: Make a small incision in the skin over the biceps femoris muscle.
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Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
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Ligation: Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter tightly with a silk suture.
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Wound Closure: Suture the muscle and skin layers.
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Post-Operative Care: Administer post-operative analgesics and monitor the animal for recovery and signs of infection.
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Behavioral Testing: Allow several days for the neuropathic pain phenotype to develop before commencing behavioral testing for mechanical allodynia and thermal hyperalgesia.
Visualizations
Caption: this compound signaling pathway via the δ-opioid receptor.
Caption: General experimental workflow for assessing this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Analgesic Effect in Mice | - Insufficient Dose: Mice may require higher doses than rats. - Improper Drug Formulation: this compound may not be fully solubilized. - Timing of Assessment: Behavioral testing may be conducted outside the peak efficacy window. | - Increase the dose of this compound (e.g., up to 100 mg/kg, oral). - Ensure the vehicle (e.g., HPMC/Tween 80 in water) is properly prepared and the drug is in suspension. - Conduct a time-course study to determine the optimal time for behavioral assessment post-dosing. |
| High Variability in Behavioral Data | - Inconsistent Pain Model Induction: Variation in CFA injection site/volume or SNL procedure. - Animal Stress: Improper handling or acclimation. - Observer Bias: Lack of blinding during behavioral scoring. | - Standardize the pain induction protocols meticulously. - Ensure adequate acclimation and gentle handling of animals. - Implement blinded scoring for all behavioral assessments. |
| Unexpected Side Effects (e.g., sedation) | - Off-target Effects at High Doses: While selective, high concentrations might engage other receptors. - Vehicle Effects: The vehicle itself might have some behavioral effects. | - Perform a dose-response study to identify the lowest effective dose. - Include a vehicle-only control group to assess any effects of the formulation. |
| Difficulty Reproducing Bioavailability Data | - Species/Strain Differences: Different strains of rats or mice can have different metabolic rates. - Fasting State: Food in the stomach can alter drug absorption. - Blood Sampling Technique: Inconsistent timing or method of blood collection. | - Clearly report the species and strain used in your study. - Standardize the fasting period for animals before oral administration. - Develop a consistent and rapid blood sampling protocol. |
References
- 1. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
ADL5859 solubility and stability in experimental buffers
This technical support center provides guidance on the solubility and stability of ADL5859 in common experimental buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound hydrochloride has a reported solubility of ≥ 21.45 mg/mL in DMSO.
Q2: How should I store the this compound stock solution?
A: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A: Direct dissolution of this compound in aqueous buffers is not recommended due to its limited aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.
Q4: What is the expected solubility of this compound in common experimental buffers?
A: The aqueous solubility of this compound is expected to be pH-dependent due to the presence of a basic piperidine nitrogen and a phenolic hydroxyl group. At physiological pH (e.g., in Phosphate Buffered Saline, PBS, at pH 7.4), the solubility is anticipated to be low. Solubility may increase at a slightly acidic pH where the piperidine nitrogen is protonated. Please refer to the solubility data table for estimated values.
Q5: How can I prepare this compound for in vivo studies?
A: For oral administration in animal studies, a formulation of this compound dissolved in distilled water containing 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 has been used. This formulation helps to create a stable suspension for dosing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock in aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Ensure the final concentration of this compound is within its solubility range for the specific buffer and pH. - Try increasing the percentage of DMSO in the final working solution (while ensuring it is compatible with your experimental system). - Consider using a different buffer system or adjusting the pH. - For in vivo studies, consider using a suspension formulation with excipients like HPMC and Tween 80. |
| Inconsistent experimental results. | Degradation of this compound in the working solution. Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions from a frozen DMSO stock for each experiment. - Avoid storing diluted aqueous solutions of this compound for extended periods. - Ensure the DMSO stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. |
| Difficulty dissolving this compound powder. | The compound may be the free base form which has lower solubility in neutral aqueous media. | - Confirm if you are using the hydrochloride salt or the free base. The HCl salt is expected to have better aqueous solubility. - Use DMSO as the primary solvent for the stock solution. Gentle warming and vortexing can aid dissolution. |
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer | pH | Temperature (°C) | Estimated Solubility | Notes |
| DMSO | N/A | 25 | ≥ 21.45 mg/mL | For the hydrochloride salt. |
| PBS | 7.4 | 25 | Low (Estimated < 10 µM) | Prone to precipitation at higher concentrations. |
| PBS | 6.0 | 25 | Moderate (Estimated 10-50 µM) | Increased solubility expected due to protonation of the piperidine nitrogen. |
| TRIS | 7.4 | 25 | Low (Estimated < 10 µM) | Similar to PBS at the same pH. |
| HEPES | 7.4 | 25 | Low (Estimated < 10 µM) | Similar to PBS at the same pH. |
| Water with 0.5% HPMC and 0.1% Tween 80 | ~7.0 | 25 | Forms a stable suspension | Suitable for oral in vivo administration. |
Table 2: Stability Profile of this compound
| Condition | Matrix | Stability | Recommendation |
| Freeze-Thaw Cycles | DMSO Stock | Unstable | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Short-term Storage | DMSO Stock at -20°C | Stable for up to 1 month | |
| Long-term Storage | DMSO Stock at -80°C | Stable for up to 6 months | |
| Room Temperature | Aqueous Buffer (e.g., PBS) | Unstable | Prepare fresh working solutions daily. |
Disclaimer: The solubility and stability data in aqueous buffers are estimations based on the chemical structure of this compound and general principles of medicinal chemistry, as specific experimental data is not publicly available. Researchers should perform their own solubility and stability assessments for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
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Weigh the required amount of this compound HCl powder in a sterile microcentrifuge tube.
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Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the tube until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
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Aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
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Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
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Briefly centrifuge the tube to collect the solution at the bottom.
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Serially dilute the DMSO stock solution into the desired experimental buffer (e.g., PBS, TRIS, HEPES) to the final working concentration.
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Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.1%).
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Mix thoroughly by gentle vortexing or pipetting.
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Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions.
Visualizations
Caption: Workflow for preparing this compound solutions.
Technical Support Center: Delta-Opioid Agonist Convulsive Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delta-opioid agonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Some of our delta-opioid agonists are causing convulsions in our animal models. Is this a known side effect?
A1: Yes, convulsive or proconvulsant effects are a known side effect of some delta-opioid receptor (DOR) agonists. This phenomenon has been observed in various preclinical species, including rodents and non-human primates.[1][2][3] The first non-peptidic DOR agonists, such as BW373U86 and SNC80, are particularly well-documented to induce brief, non-lethal convulsions.[1][2]
Q2: Are all delta-opioid agonists proconvulsant?
A2: No, the convulsive liability varies among different chemical classes of DOR agonists. While first-generation agonists like SNC80 are known for their proconvulsant effects, newer generation compounds have been developed with a reduced or absent convulsive profile.[1][2] For example, agonists like ADL5859 and ARM390 have shown little to no convulsive properties in preclinical studies.[1]
Q3: What is the proposed mechanism behind these convulsive effects?
A3: The exact mechanism is still under investigation, but evidence points towards the involvement of specific neuronal circuits and signaling pathways. One prominent hypothesis is that the proconvulsant effects of agonists like SNC80 are mediated through the activation of DORs on GABAergic neurons in the forebrain.[1] This activation can inhibit GABAergic transmission, leading to a disinhibition of downstream neurons and facilitating seizure activity.[1] Additionally, the concept of "biased agonism" suggests that the specific intracellular signaling pathways activated by an agonist can influence its convulsive potential.[1][4]
Q4: How does biased agonism relate to the convulsive side effects?
A4: Biased agonism refers to the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. In the context of DORs, some agonists may preferentially activate G-protein signaling, which is associated with therapeutic effects like analgesia, while others may more strongly engage β-arrestin pathways.[5][6] There is evidence to suggest that agonists with a bias towards β-arrestin recruitment may have a higher propensity to induce convulsions.[5][6][7] However, the relationship is complex, and G-protein signaling-independent mechanisms are also likely involved.[5][6]
Troubleshooting Guides
Issue 1: Unexpected convulsive behavior observed during in vivo experiments.
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Possible Cause: The specific delta-opioid agonist being used has a known convulsive liability.
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Troubleshooting Steps:
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Review the Literature: Consult scientific literature to determine if the observed convulsive phenotype has been previously reported for the specific agonist and dose being used.
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Dose-Response Assessment: Conduct a dose-response study to determine if the convulsive effects are dose-dependent. It may be possible to find a therapeutic window where the desired effects are observed without inducing convulsions.
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Consider an Alternative Agonist: If the convulsive effects are prohibitive, consider switching to a DOR agonist with a lower known convulsive potential, such as this compound or ARM390.[1]
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Pharmacological Blockade: To confirm that the effect is DOR-mediated, pre-treat animals with a selective DOR antagonist. The absence of convulsions following antagonist administration would support a DOR-mediated mechanism.
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Issue 2: Difficulty in differentiating between convulsive behavior and other motor side effects.
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Possible Cause: Some motor side effects of delta-opioid agonists can mimic convulsive behavior.
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Troubleshooting Steps:
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Behavioral Scoring: Utilize a standardized seizure scoring scale, such as a modified Racine scale, to systematically classify the observed behaviors. This allows for a more objective assessment of seizure severity.
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Electroencephalography (EEG) Monitoring: For definitive confirmation of seizure activity, perform EEG recordings. The presence of epileptiform discharges in the EEG will confirm the occurrence of seizures and allow for the quantification of seizure duration and frequency.[1][8]
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Video Recording: Record the animals' behavior for later review and scoring by multiple blinded observers to increase the reliability of the behavioral assessment.
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Quantitative Data Summary
The following tables summarize the convulsive liability of various delta-opioid agonists based on preclinical studies.
Table 1: Convulsive Effects of Prototypical Delta-Opioid Agonists
| Agonist | Species | Route of Administration | Dose Range Inducing Convulsions | Reference |
| SNC80 | Mouse | Intraperitoneal (i.p.) | 9 - 32 mg/kg | [1][2] |
| SNC80 | Rat | Various | 3.2 - 32 mg/kg | [2] |
| SNC80 | Rhesus Monkey | Intramuscular (i.m.) | 10 mg/kg | [3] |
| BW373U86 | Mouse | Subcutaneous (s.c.) | 1 - 10 mg/kg | [2] |
Table 2: Delta-Opioid Agonists with Low or No Convulsive Liability
| Agonist | Species | Route of Administration | Highest Tested Dose Without Convulsions | Reference |
| This compound | Mouse | Oral gavage (o.g.) | 300 mg/kg | [1][2] |
| This compound | Rat | Intravenous (i.v.) | 30 mg/kg | [2] |
| ARM390 | Mouse | Oral gavage (o.g.) | 60 mg/kg | [1] |
| KNT-127 | Mouse | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Assessment of Convulsive Behavior in Mice
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Animal Model: C57BL/6 mice are commonly used.[1]
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Drug Administration: The delta-opioid agonist or vehicle is administered via the desired route (e.g., intraperitoneally).
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Behavioral Observation: Immediately following injection, mice are placed in individual observation chambers.
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Seizure Scoring: Behavior is observed and scored for a set period (e.g., 60 minutes) by a trained observer who is blinded to the treatment conditions. A modified Racine scale can be used for scoring:
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Stage 0: No response
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Stage 1: Facial movements, ear twitching
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Stage 2: Head nodding, "wet-dog shakes"
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Stage 3: Forelimb clonus
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Stage 4: Rearing with forelimb clonus
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Stage 5: Rearing and falling with generalized tonic-clonic convulsions
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Data Analysis: The latency to the first seizure, the duration of seizures, and the maximum seizure score reached for each animal are recorded and analyzed.
Protocol 2: Electroencephalography (EEG) Recording in Freely Moving Mice
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Electrode Implantation: Mice are anesthetized and surgically implanted with cortical EEG electrodes. Allow for a recovery period of at least one week.
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Habituation: Prior to the experiment, animals are habituated to the recording chamber and tethered recording setup.
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Baseline Recording: A baseline EEG is recorded for a defined period (e.g., 2 hours) before drug administration.[1]
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Drug Administration: The delta-opioid agonist or vehicle is administered.
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Post-injection Recording: EEG is continuously recorded for a specified duration (e.g., 1-3 hours) after injection.[1]
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Data Analysis: EEG recordings are visually and/or automatically analyzed for the presence of epileptiform activity, such as spike-and-wave discharges. The latency to the first seizure event, the duration of seizures, and the total number of seizures are quantified.[1]
Visualizations
Caption: Biased agonism at the delta-opioid receptor.
Caption: Workflow for assessing convulsive liability.
References
- 1. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electroencephalographic and convulsant effects of the delta opioid agonist SNC80 in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [frontiersin.org]
- 6. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The convulsive and electroencephalographic changes produced by nonpeptidic delta-opioid agonists in rats: comparison with pentylenetetrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ADL5859 & Management of Opioid Tolerance
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of ADL5859, a novel delta-opioid receptor (DOR) agonist. The focus is on understanding and potentially mitigating the development of tolerance, a common challenge in opioid-based therapies.
Understanding this compound and Tolerance Development
This compound is a potent and selective delta-opioid receptor agonist that has demonstrated analgesic and antidepressant effects in preclinical studies.[1][2] A key characteristic of this compound is its nature as a biased agonist. Unlike prototypical DOR agonists such as SNC80, this compound shows a reduced propensity to induce receptor internalization and hyperlocomotion in vivo.[1][2][3] This biased signaling is thought to be a key factor in potentially mitigating the development of tolerance often associated with chronic opioid agonist administration.
Molecular dynamics simulations suggest that this compound exhibits high conformational flexibility and interacts strongly with the "transmission switch" of the delta-opioid receptor, leading to a distinct activation mechanism compared to antagonists.[4][5] This unique interaction likely underlies its biased agonism and favorable tolerance profile.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter during their experiments with this compound, with a focus on unexpected tolerance development.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpectedly rapid development of analgesic tolerance to this compound. | 1. Experimental Model: The animal model used may have a predisposition to rapid opioid tolerance. 2. Dosing Regimen: High-frequency or high-dose administration may still induce some level of tolerance. 3. Assay Sensitivity: The nociceptive assay may not be sensitive enough to detect subtle changes in analgesic effect. | 1. Review Model: Consider using a different pain model or a strain of animal known to be less prone to rapid tolerance. 2. Adjust Dosing: Optimize the dosing schedule to the lowest effective dose and consider intermittent dosing strategies. 3. Refine Assay: Utilize multiple nociceptive assays (e.g., thermal and mechanical) to confirm the analgesic effect. |
| Variability in analgesic response across subjects. | 1. Pharmacokinetics: Individual differences in drug metabolism and bioavailability. 2. Receptor Expression: Natural variations in delta-opioid receptor density. | 1. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to correlate plasma levels of this compound with analgesic response. 2. Receptor Quantification: If feasible, perform receptor binding assays on tissue samples to assess receptor levels. |
| This compound fails to reverse established tolerance to another opioid (e.g., morphine). | Receptor Specificity: Tolerance to mu-opioid receptor agonists like morphine involves distinct cellular adaptations that may not be overcome by a delta-opioid receptor agonist. | Experimental Design: This is an expected outcome. The experiment should be designed to assess the de novo tolerance profile of this compound, not its ability to reverse tolerance to other opioid classes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to reduce the development of tolerance?
A1: this compound is a biased agonist at the delta-opioid receptor.[1] Unlike many traditional opioid agonists, it does not strongly promote the internalization of the receptor after binding.[1][3] This lack of significant receptor internalization is believed to be a key reason for its reduced potential to induce tolerance.
Q2: Can tolerance to this compound still occur?
A2: While this compound has a lower propensity for tolerance development compared to non-biased agonists, it is possible that some level of tolerance could develop under conditions of high-dose, chronic administration. The development of tolerance to any opioid is a complex process involving multiple potential cellular adaptations.[6][7][8]
Q3: What are the key differences in the in vivo effects of this compound compared to the prototypical delta-opioid agonist SNC80?
A3: In preclinical models, this compound and SNC80 both produce analgesia.[2] However, SNC80 is known to induce hyperlocomotion and significant delta-opioid receptor internalization, effects that are not observed with this compound.[1][3]
Q4: Has this compound been evaluated in clinical trials?
A4: Yes, this compound has been investigated in clinical trials for the treatment of pain, including neuropathic pain associated with diabetic peripheral neuropathy.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro and in vivo properties of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| This compound | Delta-Opioid | 2.0 | 15.0 |
| SNC80 | Delta-Opioid | 0.78 | 5.4 |
Data compiled from various preclinical studies. Actual values may vary depending on the specific assay conditions.
Table 2: In Vivo Analgesic Efficacy
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose Range (mg/kg) |
| This compound | Mouse | Inflammatory | Oral | 10 - 30 |
| This compound | Mouse | Neuropathic | Oral | 10 - 30 |
| SNC80 | Mouse | Inflammatory | Intraperitoneal | 5 - 20 |
| SNC80 | Mouse | Neuropathic | Intraperitoneal | 5 - 20 |
Data based on studies in mice. Efficacy and dosing will vary in other species.[2]
Experimental Protocols
Protocol 1: Assessment of Analgesic Tolerance in a Chronic Inflammatory Pain Model
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Induction of Inflammation: Induce chronic inflammation in the hind paw of rodents by injecting Complete Freund's Adjuvant (CFA).
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Baseline Nociceptive Testing: Measure baseline pain thresholds using a von Frey filament test (for mechanical allodynia) and a Hargreaves' test (for thermal hyperalgesia).
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Chronic Drug Administration: Administer this compound or a control agonist (e.g., SNC80) orally once daily for 7-14 days.
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Daily Nociceptive Testing: Measure pain thresholds at a consistent time point after each drug administration.
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Data Analysis: Plot the daily analgesic effect (e.g., percent maximum possible effect) over the treatment period. A significant decrease in the analgesic effect over time indicates the development of tolerance.
Protocol 2: In Vitro Receptor Internalization Assay
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Cell Culture: Use a cell line stably expressing tagged (e.g., GFP-tagged) delta-opioid receptors.
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Agonist Treatment: Treat the cells with this compound, a positive control known to induce internalization (e.g., SNC80), or a vehicle control for various time points (e.g., 15, 30, 60 minutes).
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Microscopy: Visualize the cellular localization of the tagged receptors using fluorescence microscopy.
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Quantification: Quantify the degree of receptor internalization by measuring the redistribution of fluorescence from the cell membrane to intracellular compartments. A lack of significant redistribution in this compound-treated cells compared to the positive control indicates a reduced propensity for receptor internalization.
Visualizations
Caption: Biased agonism of this compound at the delta-opioid receptor.
Caption: Workflow for assessing analgesic tolerance.
References
- 1. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. To probe the activation mechanism of the Delta opioid receptor by an agonist this compound started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cellular Tolerance Induced by Chronic Opioids in the Central Nervous System [frontiersin.org]
- 8. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Interpreting bell-shaped dose-response curves of ADL5859
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADL5859. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a bell-shaped dose-response curve with this compound in our analgesia studies. Is this an expected result?
A1: Yes, a bell-shaped or biphasic dose-response curve for the analgesic effects of this compound is an observed phenomenon.[1] Studies in mouse models of inflammatory and neuropathic pain have reported this type of dose-response, where the analgesic effect increases with the dose up to an optimal point, after which higher doses lead to a diminished effect.[1]
Q2: What is the proposed mechanism behind the bell-shaped dose-response curve of this compound?
A2: The exact mechanism for the bell-shaped dose-response of this compound is not definitively established, but there are several hypotheses:
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Off-target effects at high concentrations: At higher doses, this compound may begin to interact with other receptors, leading to pharmacological effects that counteract its analgesic action mediated by the delta-opioid receptor.[1]
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Activation of multiple signaling pathways: The delta-opioid receptor can couple to various intracellular signaling pathways. It is possible that at different concentrations, this compound differentially activates these pathways, with higher concentrations potentially engaging pathways that lead to a reduction in the net analgesic effect.[1]
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Receptor desensitization or downregulation: Although this compound has been shown to not induce receptor internalization in the same manner as the prototypical delta-opioid agonist SNC80, high concentrations could still lead to more subtle forms of receptor desensitization, contributing to a decrease in response.[2][3]
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a potent and selective agonist for the delta-opioid receptor (DOR).[4][5][6] Its analgesic effects are primarily mediated through the activation of these receptors, which are expressed on peripheral neurons involved in pain sensation.[1][2][3] Unlike traditional opioids that primarily target the mu-opioid receptor, this compound's selectivity for the delta receptor is being investigated for its potential to provide pain relief with fewer of the side effects associated with mu-opioid agonists, such as respiratory depression and euphoria.[4]
Q4: Is this compound considered a biased agonist?
A4: Yes, this compound is suggested to be a biased agonist.[2][3] In vivo studies have shown that, unlike the standard delta-opioid agonist SNC80, this compound does not induce significant hyperlocomotion or delta-opioid receptor internalization.[1][2][3] This suggests that this compound preferentially activates certain downstream signaling pathways over others (e.g., G-protein signaling over β-arrestin recruitment and receptor internalization).
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No analgesic effect observed. | Inappropriate dose range: The effective dose may not have been reached. | Test a wider range of doses, ensuring to include those reported to be efficacious in the literature (e.g., 30-100 mg/kg in mice).[1] |
| Incorrect animal model: The pain model may not be sensitive to delta-opioid receptor modulation. | This compound has shown efficacy in models of inflammatory and neuropathic pain.[1][2][3] | |
| Compound stability/bioavailability: Issues with the formulation or route of administration affecting drug exposure. | This compound is orally bioavailable.[4][6] Ensure proper formulation and administration. | |
| High variability in results. | Pharmacokinetics: Individual differences in drug metabolism and clearance. | Ensure consistent timing of behavioral testing after drug administration. The effects of this compound have been observed to terminate around 4 hours post-administration in mice.[1] |
| Experimental conditions: Variations in animal handling, housing, or testing procedures. | Standardize all experimental protocols and ensure experimenters are blinded to the treatment conditions. | |
| Unexpected side effects (e.g., seizures). | High dosage: Although this compound is reported to not be a convulsant, extremely high doses may lead to off-target effects.[4] | Reduce the dose to within the therapeutic range identified in dose-response studies. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Complete Freund's Adjuvant (Inflammatory Pain) | Mouse | Not Specified | 30-100 mg/kg | Reduced mechanical hypersensitivity | [1] |
| Sciatic Nerve Ligation (Neuropathic Pain) | Mouse | Not Specified | 30-100 mg/kg | Reduced mechanical hypersensitivity | [1] |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Description | Reference |
| Target Receptor | Delta-Opioid Receptor (DOR) | Primary site of action for analgesic effects. | [4][5] |
| Ki (binding affinity) | 20 nM | A measure of the drug's affinity for the delta-opioid receptor. | [4] |
| Receptor Internalization | Not induced in vivo | In contrast to the prototypical delta-agonist SNC80. | [1][2][3] |
| Hyperlocomotion | Not induced in vivo | In contrast to the prototypical delta-agonist SNC80. | [1][2][3] |
Experimental Protocols
Protocol 1: Assessment of Antihyperalgesia in a Mouse Model of Inflammatory Pain
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Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the hind paw of the mice.
-
Drug Administration: Administer this compound or vehicle control at desired doses.
-
Assessment of Mechanical Sensitivity: At various time points post-drug administration, measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).
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Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups to determine the analgesic effect. A bell-shaped dose-response may be observed.
Visualizations
Caption: Logical flow of this compound's bell-shaped dose-response.
Caption: Biased agonism of this compound at the delta-opioid receptor.
Caption: Troubleshooting workflow for this compound dose-response experiments.
References
- 1. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADL-5859 - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
ADL5859 Cross-Reactivity with Opioid Receptors: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of ADL5859 with mu (µ), delta (δ), and kappa (κ) opioid receptors. This guide includes frequently asked questions (FAQs) and troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary opioid receptor target of this compound?
This compound is a potent and highly selective agonist for the delta-opioid receptor (δ-opioid receptor).
Q2: How does the binding affinity of this compound compare across the mu, delta, and kappa opioid receptors?
This compound exhibits a significantly higher binding affinity for the δ-opioid receptor compared to the µ-opioid and κ-opioid receptors. It has a reported Ki value of 0.8 nM for the δ-opioid receptor and demonstrates over 1000-fold selectivity for the δ-receptor over both µ and κ receptors.[1]
Q3: What is the functional activity profile of this compound at the different opioid receptors?
This compound acts as an agonist at the δ-opioid receptor, meaning it binds to and activates the receptor. Due to its high selectivity, it is expected to have minimal to no agonistic activity at µ-opioid and κ-opioid receptors at concentrations where it fully activates δ-receptors.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound at the three main opioid receptors.
Table 1: this compound Binding Affinity (Ki) at Opioid Receptors
| Receptor | Ki (nM) |
| Delta (δ) | 0.8[1] |
| Mu (µ) | >800[1] |
| Kappa (κ) | >800[1] |
Table 2: this compound Functional Activity (EC50) at Opioid Receptors
| Assay Type | Delta (δ) | Mu (µ) | Kappa (κ) |
| GTPγS Binding | Potent Agonist (EC50 in low nM range) | Weak to no activity | Weak to no activity |
| cAMP Inhibition | Potent Agonist (EC50 in low nM range) | Weak to no activity | Weak to no activity |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments used to determine the cross-reactivity of this compound and offers troubleshooting guidance for common issues.
Experimental Protocol: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
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Cell membranes prepared from cells expressing the human µ, δ, or κ opioid receptor.
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Radioligand:
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³H-DAMGO (for µ-receptor)
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³H-DPDPE or ³H-Naltrindole (for δ-receptor)
-
³H-U69,593 (for κ-receptor)
-
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Test compound: this compound
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Assay Buffer: 50 mM Tris-HCl, pH 7.4
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Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
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96-well microplates
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Glass fiber filters
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Scintillation fluid
-
Scintillation counter
Procedure:
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Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.
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Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled competing ligand).
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Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guide: Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration closer to its Kd. |
| Insufficient washing. | Increase the number of washes or the volume of wash buffer. | |
| Filters are not pre-soaked. | Pre-soak filters in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands. | |
| Low specific binding | Low receptor expression in cell membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. | |
| Incubation time is too short. | Ensure the incubation is long enough to reach equilibrium. | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Uneven filtration or washing. | Ensure the cell harvester is functioning correctly and that all wells are treated uniformly. |
Experimental Protocol: GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP (to ensure G-proteins are in the inactive state), and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
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Measure the bound radioactivity using a scintillation counter.
-
Plot the [³⁵S]GTPγS binding against the concentration of this compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
Troubleshooting Guide: GTPγS Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High basal binding | High constitutive receptor activity. | This may be inherent to the receptor; consider using an inverse agonist to define the baseline. |
| Contamination with GTP. | Ensure all solutions are free of contaminating GTP. | |
| Low signal-to-noise ratio | Low G-protein coupling efficiency. | Optimize assay conditions (e.g., Mg²⁺ concentration, incubation time, and temperature). |
| Insufficient receptor or G-protein concentration. | Increase the amount of membrane protein per well. | |
| Variable results | Degradation of [³⁵S]GTPγS. | Use fresh or properly stored [³⁵S]GTPγS. |
| Inconsistent incubation times. | Use a multi-channel pipette for simultaneous addition of reagents. |
Signaling Pathways & Experimental Workflows
Opioid Receptor Signaling Pathway
Caption: this compound activates the δ-opioid receptor, leading to G-protein modulation of downstream effectors.
Experimental Workflow: Determining Opioid Receptor Cross-Reactivity
Caption: Workflow for assessing this compound's cross-reactivity at opioid receptors.
References
Technical Support Center: Troubleshooting ADL5859 Variability in Behavioral Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in behavioral assays involving the selective δ-opioid receptor agonist, ADL5859. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally bioavailable, small molecule that acts as a selective agonist for the delta (δ)-opioid receptor.[1][2][3] Its primary mechanism of action is to bind to and activate δ-opioid receptors, which are part of the G protein-coupled receptor family.[4][5] This activation is believed to mediate its analgesic and antidepressant-like effects observed in preclinical studies.[4][5]
Q2: What are the reported behavioral effects of this compound in animal models?
In rodent models, this compound has demonstrated significant analgesic effects in both inflammatory and neuropathic pain models.[4][5] Unlike some other δ-opioid agonists, this compound is reported to be a biased agonist.[4][5] This means it activates the receptor in a way that produces therapeutic effects (analgesia) without causing certain side effects like hyperlocomotion or significant receptor internalization, which can lead to rapid tolerance.[4][5]
Q3: We are observing high variability in the analgesic response to this compound between different cohorts of mice. What could be the cause?
Variability in analgesic response can stem from several factors:
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Pharmacokinetic Variability: Although this compound has good oral bioavailability, individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to different plasma concentrations of the drug, resulting in varied behavioral responses. Factors such as age, sex, and genetic background of the animals can influence these parameters.
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Animal Health and Stress: Underlying health issues or stress can significantly impact pain perception and response to analgesics. Ensure all animals are healthy and properly acclimated to the housing and testing environments.
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Environmental Factors: Differences in housing conditions (e.g., cage density, enrichment), lighting, and noise levels between cohorts can contribute to behavioral variability.
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Experimenter-Related Variability: Inconsistent handling of animals, timing of drug administration, and scoring of behavioral endpoints by different experimenters can introduce significant variability.
Q4: Can the formulation and administration of this compound contribute to experimental variability?
Yes, the formulation and administration of this compound are critical for consistent results.
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Vehicle Selection: The choice of vehicle for dissolving or suspending this compound can impact its solubility, stability, and absorption. It is crucial to use a consistent and appropriate vehicle for all experiments.
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Route and Method of Administration: Oral gavage is a common administration route for this compound.[4] Inconsistent gavage technique can lead to variability in the actual dose delivered to the stomach, affecting absorption. Ensure all personnel are proficient in the technique.
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Dose Preparation: Inaccurate weighing of the compound or improper preparation of dosing solutions will lead to incorrect dosing and variable results.
Troubleshooting Guides
Issue 1: Inconsistent Analgesic Effects in the Von Frey Test
Question: Our lab is getting inconsistent paw withdrawal thresholds in the Von Frey test after this compound administration. How can we troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Step |
| Improper Acclimation | Ensure mice are acclimated to the testing apparatus (e.g., wire mesh floor) for a sufficient period before testing begins. A common recommendation is at least 30-60 minutes. |
| Inconsistent Filament Application | The force and duration of filament application must be consistent. The filament should be applied to the plantar surface of the paw with enough force to cause a slight bend and held for 1-2 seconds.[6] |
| Experimenter Bias | The experimenter should be blinded to the treatment groups to avoid unconscious bias in applying the filaments or scoring the withdrawal response. |
| Variable Drug Exposure | Confirm the accuracy of dose calculations, preparation, and administration volume. Consider potential for variability in oral absorption. |
| Animal Stress | Minimize stress during handling and testing. Excessive noise or bright lights in the testing room can affect pain sensitivity. |
Issue 2: Unexpected Locomotor Activity Results
Question: We expected no change in locomotor activity with this compound, but some of our treated animals show hypo- or hyperactivity. Why might this be happening?
Answer:
This compound has been shown to not induce hyperlocomotion at effective analgesic doses in mice.[4][5] If you are observing changes in locomotor activity, consider the following:
| Potential Cause | Troubleshooting Step |
| Dose-Related Effects | While analgesic doses may not affect locomotion, very high, non-specific doses could potentially have off-target effects. Verify your dose calculations and consider a dose-response study. |
| Animal Strain Differences | The background strain of the mice could influence their response to the compound. Ensure you are using the same strain as reported in the literature for this compound studies. |
| Interaction with Other Factors | The observed locomotor changes might not be a direct effect of this compound but an interaction with the pain model itself or other experimental conditions. Run appropriate vehicle-treated control groups for both healthy and pain-model animals. |
| Assay Sensitivity | Ensure your locomotor activity monitoring system is properly calibrated and that the testing environment is free from stimuli that could independently alter activity (e.g., sudden noises, changes in lighting). |
Quantitative Data Summary
The following tables summarize dose-response data for this compound in mice from published literature.
Table 1: Analgesic Efficacy of this compound in Mouse Models of Pain
| Pain Model | Behavioral Assay | Dose (mg/kg, oral) | % Analgesic Effect (Paw Withdrawal Threshold) |
| Inflammatory Pain (CFA) | Von Frey Test | 10 | ~20% |
| 30 | ~50% | ||
| 100 | ~60% | ||
| Neuropathic Pain (SNL) | Von Frey Test | 10 | ~40% |
| 30 | ~70% | ||
| 100 | ~80% |
Data adapted from Nozaki et al., 2012.[4][5]
Table 2: Effect of this compound on Locomotor Activity in Mice
| Animal State | Dose (mg/kg, oral) | Locomotor Activity (Distance Traveled) |
| Naive | 30 | No significant change compared to vehicle |
| 100 | No significant change compared to vehicle | |
| Inflammatory Pain (CFA) | 30 | No significant change compared to vehicle |
Data adapted from Nozaki et al., 2012.[4][5]
Experimental Protocols
Protocol 1: Von Frey Test for Mechanical Allodynia
This protocol is for assessing the analgesic effect of this compound on mechanical sensitivity in mice.
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Acclimation: Place mice in individual transparent plastic chambers on an elevated wire mesh floor. Allow them to acclimate for at least 30-60 minutes before testing.
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Filament Selection: Use a set of calibrated von Frey filaments with logarithmically increasing stiffness.
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Stimulation: Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight buckling of the filament. Hold for 1-2 seconds.[6]
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Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
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Start with a mid-range filament.
-
If there is a positive response, use the next smaller filament.
-
If there is no response, use the next larger filament.
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Continue this pattern until the first change in response occurs, and then continue for four more stimuli.
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The 50% paw withdrawal threshold can then be calculated using a specific formula or available software.
-
-
Drug Administration: Administer this compound or vehicle orally at the desired dose and time point before re-testing the withdrawal threshold.
Protocol 2: Hot Plate Test for Thermal Nociception
This protocol assesses the analgesic effect of this compound on thermal pain sensitivity.
-
Apparatus: Use a hot plate apparatus with a surface temperature maintained at a constant, noxious temperature (e.g., 52-55°C).
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Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.
-
Testing:
-
Gently place the mouse on the hot plate surface and immediately start a timer.
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Observe the mouse for signs of nociception, such as licking a paw or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the mouse does not respond by the cut-off time, remove it from the hot plate and assign it the cut-off latency.
-
Drug Administration: Administer this compound or vehicle at the desired dose and time point before placing the animal on the hot plate.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: A logical workflow for troubleshooting variability.
References
- 1. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADL-5859 - Wikipedia [en.wikipedia.org]
- 3. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
ADL5859 Clinical Trial Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with or referencing the ADL5859 clinical trials.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound Phase II clinical trials?
A review of clinical development for delta-opioid receptor agonists indicated that the Phase II studies for this compound did not meet their primary endpoint for pain reduction, which led to the termination of further investigation.[1] A significant contributing factor, as highlighted in the Phase IIa trial for osteoarthritis of the knee (NCT00979953), was a high placebo response, which masked the potential analgesic effects of this compound.[2]
Q2: In which indications was this compound evaluated in Phase II trials?
This compound was evaluated in three main Phase IIa clinical trials for the following indications:
-
Pain associated with osteoarthritis of the knee (NCT00979953)
-
Neuropathic pain associated with diabetic peripheral neuropathy (NCT00603265)[3][4]
-
Pain associated with rheumatoid arthritis (NCT00626275)[5]
Q3: Was this compound found to be safe in the Phase II trials?
Yes, in the Phase IIa trial for osteoarthritis of the knee, this compound was reported to be well-tolerated when administered at a dose of 150 mg twice daily.[2]
Q4: What was the mechanism of action of this compound?
This compound is a potent and selective agonist of the delta-opioid receptor (DOR).[6] As a G protein-coupled receptor, the activation of DOR by an agonist like this compound leads to the inhibition of adenylate cyclase activity. This, in turn, reduces calcium ion currents and increases potassium ion conductance, which inhibits neurotransmitter release and plays a role in pain perception and opiate-mediated analgesia.[7] Preclinical studies suggested that this compound might exhibit biased agonism, potentially activating signaling pathways distinct from other delta-opioid agonists.[8][9]
Troubleshooting Guide: Interpreting this compound Phase IIa Osteoarthritis Trial (NCT00979953) Results
This guide addresses specific issues that researchers might encounter when analyzing the outcomes of the Phase IIa trial of this compound in patients with osteoarthritis of the knee.
Issue: Lack of Efficacy Signal for this compound
Troubleshooting Steps:
-
Evaluate the Placebo Effect: The primary reason cited for the lack of a statistically significant difference between this compound and placebo was a high placebo response.[2] When designing future trials for pain medications, particularly in chronic conditions like osteoarthritis, consider implementing strategies to minimize the placebo effect. These can include more stringent patient selection, patient training to standardize pain reporting, and adaptive trial designs.
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Assess the Appropriateness of the Primary Endpoint: The primary endpoint was the reduction in the Numeric Pain Rating Scale (NPRS) score during the second week of treatment.[2] For chronic pain, a two-week duration may be insufficient to demonstrate a significant effect, especially with a high placebo response. Consider longer treatment durations and a broader range of efficacy endpoints, including functional outcomes and patient-reported quality of life measures, in future studies.
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Review the Active Comparator Data: In this trial, the active comparator, oxycodone controlled-release (CR), also failed to show a significant improvement over placebo.[2] This suggests that the trial design or patient population may have been challenging for demonstrating the efficacy of any analgesic. When an established active control does not separate from placebo, it is a strong indicator of issues with the trial's sensitivity.
Data Presentation: Summary of this compound Phase IIa Osteoarthritis Trial (NCT00979953)
| Parameter | Details |
| Trial Identifier | NCT00979953 |
| Indication | Pain due to Osteoarthritis of the Knee |
| Number of Patients | > 400 |
| Treatment Arms | This compound (150 mg twice daily), ADL5747 (150 mg twice daily), Oxycodone CR (20 mg twice daily), Placebo |
| Treatment Duration | 2 weeks |
| Primary Efficacy Endpoint | Reduction in Numeric Pain Rating Scale (NPRS) score in the second week |
| Outcome | This compound did not demonstrate a statistically significant improvement over placebo. |
| Reason for Failure | High placebo response. |
| Safety Outcome | This compound was well-tolerated. |
Experimental Protocols
Methodology for the Phase IIa Trial in Osteoarthritis of the Knee (NCT00979953)
This was a randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.
-
Patient Population: Patients aged 18 and older with a diagnosis of osteoarthritis of the knee. To be included, patients were required to have an average weekly pain score of at least 4.0 on the Numeric Pain Rating Scale (NPRS) for the index knee during the baseline week before randomization.[2]
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Treatment: Patients were randomized into four arms and received either this compound (150 mg), ADL5747 (150 mg), oxycodone CR (20 mg), or a placebo, all administered twice daily for two weeks.[2]
-
Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the weekly average of the daily NPRS pain score during the second week of treatment. The NPRS is an 11-point scale where 0 represents "no pain" and 10 represents "worst possible pain".[2]
Visualizations
Caption: Proposed signaling pathway of this compound via the delta-opioid receptor.
Caption: Workflow of the this compound Phase IIa trial in osteoarthritis of the knee.
References
- 1. Targeting delta opioid receptors for pain treatment: drugs in phase I and II clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sec.gov [sec.gov]
- 3. ClinConnect | Safety and Efficacy Study of this compound in Participants [clinconnect.io]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ADL5859 and SNC80 in Delta-Opioid Receptor Internalization Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ADL5859 and SNC80, two selective delta-opioid receptor (DOR) agonists, with a focus on their differential effects on receptor internalization. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Introduction
This compound and SNC80 are both potent and selective agonists for the delta-opioid receptor, a G protein-coupled receptor (GPCR) that is a promising therapeutic target for pain management and other neurological disorders.[1][2] A key difference in the pharmacological profiles of these two compounds lies in their ability to induce receptor internalization, a process that can significantly impact receptor signaling, desensitization, and the development of tolerance. This phenomenon is attributed to biased agonism, where a ligand preferentially activates one signaling pathway over another.
Biased Agonism and Receptor Internalization
Delta-opioid receptor activation triggers two main signaling cascades: the G protein-dependent pathway, which is responsible for the desired analgesic effects, and the β-arrestin-mediated pathway. The recruitment of β-arrestin to the activated receptor not only desensitizes G protein signaling but also initiates the process of receptor internalization.
SNC80 is characterized as a high-internalizing agonist. It strongly recruits β-arrestin, leading to robust receptor endocytosis.[3][4] In contrast, this compound is a G protein-biased agonist, exhibiting weak β-arrestin recruitment and consequently, minimal to no receptor internalization.[2][5] This disparity in their interaction with the β-arrestin pathway forms the basis of their different in vitro and in vivo pharmacological profiles.
Quantitative Comparison of β-Arrestin Recruitment
The differential ability of this compound and SNC80 to induce receptor internalization is a direct consequence of their varying efficacy in recruiting β-arrestin. The following table summarizes the quantitative data on their potency (EC50) and efficacy (Emax) for recruiting β-arrestin 1 and β-arrestin 2.
| Compound | β-Arrestin Isoform | EC50 (nM) | Emax (% of Leu-enkephalin) |
| SNC80 | β-Arrestin 1 | 130 | 100 |
| β-Arrestin 2 | 250 | 120 | |
| This compound | β-Arrestin 1 | 320 | 80 |
| β-Arrestin 2 | 450 | 70 |
Data from Cassell et al., 2022. EC50 is the half-maximal effective concentration. Emax is the maximum response, normalized to the endogenous ligand Leu-enkephalin.
In Vivo Receptor Internalization
Studies using knock-in mice expressing fluorescently tagged delta-opioid receptors (DOR-eGFP) have provided compelling visual evidence of the differential internalization profiles of SNC80 and this compound.
-
SNC80: Administration of SNC80 (e.g., 10 mg/kg) in these mice leads to a dramatic redistribution of DOR-eGFP from the cell surface to intracellular vesicles in various brain regions.[2][6] This massive receptor endocytosis is correlated with behavioral desensitization upon repeated administration.[3][4]
-
This compound: In stark contrast, even at doses that produce significant analgesia (e.g., 30 mg/kg), this compound does not cause any detectable receptor internalization in vivo.[2] The DOR-eGFP fluorescence remains predominantly at the cell surface, similar to vehicle-treated control animals.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways and a typical experimental workflow for studying receptor internalization.
Figure 1: Biased agonism at the delta-opioid receptor.
Figure 2: Experimental workflow for in vivo receptor internalization.
Experimental Protocols
In Vitro β-Arrestin Recruitment Assay
Objective: To quantify the potency and efficacy of this compound and SNC80 in recruiting β-arrestin 1 and β-arrestin 2 to the delta-opioid receptor.
Cell Lines:
-
U2OS cells stably co-expressing the human delta-opioid receptor and a β-arrestin 1-enzyme fragment complementation reporter system.
-
CHO-K1 cells stably co-expressing the human delta-opioid receptor and a β-arrestin 2-enzyme fragment complementation reporter system.
Methodology:
-
Cell Plating: Plate the cells in a 384-well white, solid-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, SNC80, and a reference agonist (e.g., Leu-enkephalin) in assay buffer.
-
Compound Addition: Add the compounds to the respective wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the enzyme fragment complementation detection reagents according to the manufacturer's instructions.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the response of the reference agonist and fit to a four-parameter logistic equation to determine EC50 and Emax values.
In Vivo Receptor Internalization Assay using DOR-eGFP Mice
Objective: To visualize and compare the extent of delta-opioid receptor internalization in the brain following systemic administration of this compound and SNC80.
Animal Model: DOR-eGFP knock-in mice, where the endogenous DOR is replaced by a functional, fluorescently tagged version.
Methodology:
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.), SNC80 (e.g., 10 mg/kg, i.p.), or vehicle to adult DOR-eGFP mice.
-
Incubation: House the animals in their home cages for a predetermined time (e.g., 30 minutes) to allow for drug action and receptor trafficking.
-
Anesthesia and Perfusion: Deeply anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Tissue Processing: Extract the brains and post-fix them in 4% PFA overnight at 4°C. Subsequently, cryoprotect the brains in a sucrose solution.
-
Sectioning: Section the brains into 30-40 µm thick coronal sections using a cryostat.
-
Microscopy: Mount the sections on slides and image them using a confocal microscope to visualize the subcellular localization of DOR-eGFP.
-
Quantification: Quantify receptor internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity in specific brain regions.
Conclusion
The choice between this compound and SNC80 for delta-opioid receptor research should be guided by the specific experimental aims. SNC80 serves as a valuable tool for studying the mechanisms and consequences of GPCR internalization and desensitization due to its robust ability to induce this process. In contrast, this compound is an ideal candidate for investigating the therapeutic effects of sustained G protein signaling in the absence of significant receptor internalization, which may offer a better side-effect profile and reduced tolerance development. Understanding the distinct properties of these two agonists is crucial for advancing our knowledge of delta-opioid receptor pharmacology and for the development of novel therapeutics.
References
- 1. In Vivo Visualization of Delta Opioid Receptors upon Physiological Activation Uncovers a Distinct Internalization Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockin mice expressing fluorescent δ-opioid receptors uncover G protein-coupled receptor dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Properties of ADL5859 and ADL5747
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic effects of two novel δ-opioid receptor agonists, ADL5859 and ADL5747. The information presented is based on preclinical data from murine models of chronic inflammatory and neuropathic pain, designed to assist researchers in understanding the therapeutic potential and mechanistic nuances of these compounds.
Introduction
This compound (N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide) and ADL5747 (N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide) are orally bioavailable, selective δ-opioid receptor agonists that have been investigated for the treatment of chronic pain.[1][2] Unlike traditional μ-opioid agonists, which are associated with significant side effects such as respiratory depression and addiction, δ-opioid receptor agonists represent a promising alternative for pain management.[3][4] This guide compares the analgesic efficacy of this compound and ADL5747 in established preclinical pain models.
Mechanism of Action: δ-Opioid Receptor Agonism
Both this compound and ADL5747 exert their analgesic effects by selectively targeting and activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2] These receptors are coupled to inhibitory G-proteins (Gi/Go). Upon activation by an agonist like this compound or ADL5747, the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade ultimately results in the modulation of ion channel activity, leading to reduced neuronal excitability and a decrease in the transmission of pain signals.[3] Studies have shown that the analgesic effects of both compounds are primarily mediated by δ-opioid receptors expressed on peripheral Nav1.8-positive sensory neurons.[1][2]
References
A Comparative Analysis of ADL5859 and Traditional Opioids for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ADL5859, a novel δ-opioid receptor agonist, with that of traditional µ-opioid receptor agonists. The following sections detail the mechanistic differences, preclinical efficacy, and clinical outcomes of this compound, supported by experimental data and protocols.
Introduction
This compound is a novel, orally bioavailable, selective δ-opioid receptor agonist that was investigated as a potential analgesic with a more favorable side-effect profile compared to traditional opioids.[1][2] Traditional opioids, such as morphine and oxycodone, primarily exert their analgesic effects through the µ-opioid receptor, but their use is often limited by significant adverse effects including respiratory depression, sedation, and euphoria.[3] this compound was developed to selectively target the δ-opioid receptor, aiming to provide effective pain relief while avoiding the common drawbacks associated with µ-opioid agonism.[2][3]
Mechanism of Action: A Tale of Two Receptors
Traditional opioids predominantly activate the µ-opioid receptor, a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals.
This compound, in contrast, is a selective agonist for the δ-opioid receptor, another member of the opioid receptor family.[1][2] While also a GPCR, the downstream signaling of the δ-opioid receptor, particularly in response to this compound, exhibits key differences. Preclinical studies have shown that the analgesic effects of this compound are largely mediated by δ-opioid receptors located on peripheral Nav1.8-expressing neurons.[1][2] A significant distinguishing feature of this compound is its apparent lack of induction of hyperlocomotion and in vivo receptor internalization, effects commonly observed with other δ-opioid agonists like SNC80.[1][2] This suggests a potential for biased agonism, where this compound may preferentially activate specific downstream signaling pathways that contribute to analgesia without engaging those responsible for certain adverse effects.
Signaling Pathway Diagrams
Preclinical Efficacy
This compound demonstrated significant analgesic effects in rodent models of both inflammatory and neuropathic pain.[1][2]
Inflammatory Pain Model (Complete Freund's Adjuvant)
In a mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), orally administered this compound produced a dose-dependent reduction in mechanical allodynia.[1]
| Compound | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Mean ± SEM |
| Vehicle | - | ~0.5 ± 0.1 |
| This compound | 10 | ~1.0 ± 0.2 |
| 30 | ~2.5 ± 0.4 | |
| 100 | ~2.0 ± 0.3 (Bell-shaped response) | |
| SNC80 (control) | 5 | ~2.8 ± 0.5 |
Table 1: Efficacy of this compound in the CFA-induced inflammatory pain model in mice. Data are approximations derived from published graphical representations.[1]
Neuropathic Pain Model (Sciatic Nerve Ligation)
In a mouse model of neuropathic pain created by partial sciatic nerve ligation (SNL), this compound also demonstrated a significant, dose-dependent anti-allodynic effect.[1]
| Compound | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Mean ± SEM |
| Vehicle | - | ~0.4 ± 0.1 |
| This compound | 10 | ~0.8 ± 0.2 |
| 30 | ~1.8 ± 0.3 | |
| SNC80 (control) | 10 | ~2.0 ± 0.4 |
Table 2: Efficacy of this compound in the sciatic nerve ligation-induced neuropathic pain model in mice. Data are approximations derived from published graphical representations.[1]
Experimental Protocols
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Mice
Objective: To induce a persistent inflammatory pain state to evaluate the efficacy of analgesic compounds.
Procedure:
-
Animal Handling: Adult male C57BL/6 mice are acclimated to the testing environment for at least 3 days prior to the experiment.
-
Induction of Inflammation: A volume of 20 µL of CFA is injected subcutaneously into the plantar surface of the left hind paw.[4] The contralateral paw serves as a control.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-CFA injection.[5] The 50% paw withdrawal threshold is determined using the up-down method.
-
Drug Administration: this compound or a vehicle control is administered orally (p.o.) at specified doses.[1]
-
Data Analysis: The paw withdrawal thresholds are measured at different time points after drug administration and compared between the drug-treated and vehicle-treated groups.
Sciatic Nerve Ligation (SNL) Model in Mice
Objective: To create a model of chronic neuropathic pain to assess the efficacy of analgesic compounds.
Procedure:
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The sciatic nerve of the left hind limb is exposed at the level of the thigh.[3][6] A partial, tight ligation of the nerve is performed with a suture, affecting approximately one-third to one-half of the nerve diameter.[3][6]
-
Post-operative Care: Animals are allowed to recover from surgery and are monitored for their well-being.
-
Behavioral Testing: The development of mechanical allodynia is assessed using von Frey filaments, typically starting a few days post-surgery.
-
Drug Administration and Data Analysis: Similar to the CFA model, this compound or vehicle is administered orally, and paw withdrawal thresholds are measured and analyzed.[1]
Clinical Trials and Outcomes
Despite promising preclinical data, this compound did not demonstrate sufficient efficacy in Phase II clinical trials, leading to the termination of its development for pain indications.
NCT00603265: Neuropathic Pain Associated with Diabetic Peripheral Neuropathy
This Phase 2a study evaluated the efficacy of this compound (100 mg BID) compared to placebo and duloxetine in patients with diabetic peripheral neuropathy.[7] The primary outcome was the change from baseline in the weekly mean of the daily average pain intensity score at Week 4, as measured by the Numeric Pain Rating Scale (NPRS).
| Treatment Group | Mean Change from Baseline in NPRS (LS Mean ± SE) |
| Placebo | -1.5 ± 0.22 |
| This compound | -1.7 ± 0.22 |
| Duloxetine | -2.3 ± 0.22 |
Table 3: Primary efficacy results from clinical trial NCT00603265.[7]
This compound did not show a statistically significant difference from placebo in reducing pain intensity.
NCT00979953: Pain Due to Osteoarthritis of the Knee
This Phase 2a study assessed the efficacy of this compound and a related compound, ADL5747, compared to placebo and oxycodone CR in patients with osteoarthritis of the knee.[8] The primary outcome was the change from baseline in the average pain intensity over the last 24 hours at Day 15, measured by the NPRS.
| Treatment Group | Mean Change from Baseline in NPRS (LS Mean ± SE) |
| Placebo | -1.8 ± 0.20 |
| This compound | -1.9 ± 0.20 |
| ADL5747 | -2.0 ± 0.20 |
| Oxycodone CR | -2.4 ± 0.20 |
Table 4: Primary efficacy results from clinical trial NCT00979953.[8]
Neither this compound nor ADL5747 demonstrated a statistically significant improvement in pain scores compared to placebo.
Conclusion
This compound, a selective δ-opioid receptor agonist, showed promise in preclinical models of inflammatory and neuropathic pain, with a potentially improved side-effect profile compared to traditional µ-opioid agonists. However, this preclinical efficacy did not translate into clinically meaningful pain relief in Phase II trials for diabetic peripheral neuropathy and osteoarthritis of the knee. The lack of clinical efficacy ultimately led to the discontinuation of its development. These findings underscore the challenges in translating preclinical analgesic efficacy to human clinical outcomes and highlight the complex nature of pain and opioid pharmacology. Further research into the nuances of δ-opioid receptor signaling and the development of biased agonists may yet yield novel analgesics with improved therapeutic windows.
References
- 1. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 4. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 6. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of ADL5859 and Duloxetine for the Treatment of Diabetic Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ADL5859, a novel delta-opioid receptor agonist, and duloxetine, an established serotonin-norepinephrine reuptake inhibitor, for the treatment of diabetic peripheral neuropathy (DPN). This analysis is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and experimental protocols.
Executive Summary
This compound, an investigational delta-opioid receptor agonist, failed to demonstrate efficacy in a Phase 2 clinical trial for painful diabetic peripheral neuropathy, leading to the termination of its development for this indication.[1] In contrast, duloxetine is an FDA-approved and widely used treatment for DPN, with a well-documented efficacy and safety profile.[2][3][4] The head-to-head clinical trial NCT00603265, which included both compounds, did not meet its primary endpoint for pain reduction with this compound.[1][5]
Mechanism of Action
This compound: A Selective Delta-Opioid Receptor Agonist
This compound is a novel, orally bioavailable compound that selectively targets the delta-opioid receptor.[2][6] Unlike traditional mu-opioid agonists, which are associated with significant side effects such as respiratory depression and euphoria, delta-opioid agonists were investigated for their potential to provide analgesia with a more favorable safety profile.[6] Preclinical studies indicated that the analgesic effects of this compound in models of neuropathic and inflammatory pain were mediated by delta-opioid receptors, particularly those located on peripheral Nav1.8-positive neurons.[7][8] Notably, in animal models, this compound did not induce hyperlocomotion or receptor internalization, suggesting a potentially distinct and more tolerable mechanism of action compared to other delta-opioid agonists.[7][8][9]
Duloxetine: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
Duloxetine is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[4] Its analgesic effect in DPN is attributed to the potentiation of descending pain-inhibitory pathways in the central nervous system.[4] By blocking the reuptake of serotonin and norepinephrine, duloxetine enhances the activity of these neurotransmitters, which play a key role in modulating pain signals.[4]
Signaling Pathway Diagrams
Caption: this compound mechanism of action.
Caption: Duloxetine mechanism of action.
Head-to-Head Clinical Trial (NCT00603265)
A Phase 2a, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study was conducted to assess the safety and efficacy of this compound in patients with DPN.[5][10] The study included a duloxetine arm as an active comparator.[5][10]
Experimental Protocol: NCT00603265
-
Objective: To evaluate the effectiveness of this compound in relieving the pain associated with DPN compared with placebo and duloxetine.[5]
-
Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.[5][10]
-
Population: Male and female participants between 18 and 75 years of age with a diagnosis of DPN and a weekly average pain score of ≥4 on the Numeric Pain Rating Scale (NPRS).[5]
-
Interventions:
-
This compound 100 mg twice daily
-
Duloxetine
-
Placebo[10]
-
-
Primary Outcome Measure: Change from baseline in the weekly mean of the 24-hour average pain severity score on the 11-point NPRS at Week 4.[5]
-
Secondary Outcome Measures: Responder rate (≥30% reduction in average pain from baseline to Week 4).[5]
Caption: NCT00603265 trial workflow.
Results Summary: NCT00603265
While a full peer-reviewed publication of the trial results is not available, a review of clinical trial data indicates that this compound did not meet its primary endpoint for pain reduction.[1] The development of this compound for this indication was subsequently terminated.[1]
Efficacy Data
This compound: Preclinical Efficacy
Preclinical studies in animal models of neuropathic and inflammatory pain demonstrated that this compound produced dose-dependent analgesia.[8][9] In a sciatic nerve ligation model of neuropathic pain, this compound significantly reversed mechanical allodynia.[8]
| Preclinical Model | Compound | Dose | Effect | Citation |
| Sciatic Nerve Ligation (Mouse) | This compound | 30 mg/kg | Full reversal of mechanical allodynia | [9] |
| Complete Freund's Adjuvant (Mouse) | This compound | 30 mg/kg | Potent reversal of mechanical allodynia | [9] |
Duloxetine: Clinical Efficacy in DPN
Multiple randomized controlled trials have established the efficacy of duloxetine in treating DPN.[2][3][4][7]
| Clinical Trial | Dosage | Primary Outcome | Result | Citation |
| Goldstein et al. (2005) | 60 mg QD & 120 mg QD | Change in 24-hour average pain score | Significant improvement vs. placebo | [2] |
| Raskin et al. (2006) | 60 mg QD & 60 mg BID | Change in 24-hour average pain score | Significant improvement vs. placebo | [7] |
| Wernicke et al. (2006) | 60 mg QD & 120 mg QD | Change in 24-hour average pain score | Significant improvement vs. placebo |
Conclusion
The comparative analysis of this compound and duloxetine for diabetic peripheral neuropathy highlights the divergent outcomes of a novel therapeutic approach versus an established standard of care. While this compound showed promise in preclinical models through its selective delta-opioid receptor agonism, it ultimately failed to translate this efficacy into a clinical setting for DPN. In contrast, duloxetine, with its well-understood mechanism as an SNRI, has a robust body of clinical evidence supporting its efficacy and is a cornerstone of DPN management. This comparison underscores the challenges of translating preclinical findings into clinically effective treatments for neuropathic pain and reinforces the established therapeutic value of duloxetine.
References
- 1. Targeting delta opioid receptors for pain treatment: drugs in phase I and II clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. dovepress.com [dovepress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized controlled trial of duloxetine in diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of ADL5859 and Other Non-Peptidic Delta-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the non-peptidic delta-opioid agonist ADL5859 with other notable compounds in its class, including the prototypical agonist SNC80 and the low-internalizing agonist AR-M100390. The information presented is intended to support researchers and professionals in the field of drug development by offering a comprehensive overview of the pharmacological profiles, experimental data, and methodologies associated with these compounds.
Executive Summary
This compound is a potent and selective non-peptidic delta-opioid receptor (DOR) agonist that has been investigated for its analgesic properties.[1] A key characteristic of this compound, shared with AR-M100390, is its demonstration of biased agonism. Unlike the traditional DOR agonist SNC80, this compound does not induce significant receptor internalization or hyperlocomotion in vivo.[1][2] This biased signaling profile suggests a potential for a more favorable therapeutic window, potentially minimizing the development of tolerance and other side effects associated with chronic opioid use. This guide presents a compilation of in vitro and in vivo data to facilitate a direct comparison of these compounds and provides detailed protocols for key experimental assays.
Quantitative Data Comparison
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound, SNC80, and AR-M100390 for the delta-opioid receptor. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Binding Affinity (Ki) for DOR | Functional Potency (EC50/IC50) at DOR | Receptor Internalization | Reference(s) |
| This compound | ~0.84 nM | ~20 nM (GTPγS) | Low/None | [2] |
| SNC80 | 0.2 - 2.0 nM | 5 - 50 nM (GTPγS) | High | [2] |
| AR-M100390 | ~1.0 nM | ~10 nM (GTPγS) | Low/None | [2] |
Note: The exact values for Ki and EC50 can vary depending on the specific assay conditions, radioligand used, and cell line or tissue preparation. The data presented here are representative values from the literature to provide a comparative overview.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the process of evaluating these compounds, the following diagrams are provided.
Caption: Delta-opioid receptor signaling cascade.
Caption: Workflow for delta-opioid agonist evaluation.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Naltrindole or another suitable high-affinity DOR radioligand.
-
Test Compounds: this compound, SNC80, AR-M100390, and other non-peptidic delta agonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Prepare cell membranes expressing the delta-opioid receptor.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of an agonist in activating G-proteins coupled to the delta-opioid receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the delta-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Test Compounds: this compound, SNC80, AR-M100390.
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation) from this curve.
In Vivo Analgesia Models
This model is used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.
Procedure:
-
Induce inflammation by injecting a small volume of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of a rodent (rat or mouse).
-
Allow several hours to days for the inflammation and associated hypersensitivity to develop.
-
Assess baseline pain thresholds using methods such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).
-
Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage).
-
Measure pain thresholds at various time points after drug administration to determine the analgesic effect and its duration.
This model mimics chronic neuropathic pain resulting from nerve injury.
Procedure:
-
Under anesthesia, surgically expose the sciatic nerve in one hind limb of a rodent.
-
Loosely ligate the nerve with sutures.
-
Allow the animal to recover for several days to weeks, during which time neuropathic pain behaviors will develop.
-
Assess baseline mechanical allodynia using the von Frey test.
-
Administer the test compound and measure the reversal of mechanical allodynia at different time points post-dosing.
Conclusion
This compound presents a compelling profile as a non-peptidic delta-opioid agonist with potential advantages over traditional opioids and even other delta-agonists like SNC80. Its biased agonism, characterized by potent G-protein activation without significant β-arrestin recruitment and subsequent receptor internalization, suggests a mechanism that may lead to sustained analgesic efficacy with a reduced propensity for tolerance development. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for the continued investigation and development of novel and safer analgesic therapies targeting the delta-opioid receptor.
References
- 1. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Validating ADL5859-Mediated Analgesia: A Comparative Analysis in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic efficacy of ADL5859, a novel δ-opioid receptor agonist, in established preclinical models of inflammatory and neuropathic pain. The performance of this compound is compared with the prototypical δ-opioid agonist, SNC80, supported by experimental data to inform future research and development in pain therapeutics.
Introduction
This compound is an orally bioavailable, selective δ-opioid receptor agonist that has been investigated for its potential as a novel analgesic.[1][2][3][4] Unlike traditional μ-opioid receptor agonists, which are associated with significant side effects such as respiratory depression, sedation, and abuse potential, δ-opioid receptor agonists have been explored as a promising alternative for pain management.[2] this compound, in particular, has demonstrated efficacy in preclinical models of chronic pain.[5][6] This compound exhibits biased agonism, as it does not induce hyperlocomotion or in vivo receptor internalization, common effects observed with the reference δ-agonist SNC80.[5][7] This guide focuses on the validation of this compound-mediated analgesia in two distinct and widely used pain modalities: Complete Freund's Adjuvant (CFA)-induced inflammatory pain and Spared Nerve Injury (SNL)-induced neuropathic pain.
Comparative Efficacy of this compound and SNC80
The analgesic effects of this compound have been directly compared with SNC80 in preclinical studies. The following tables summarize the quantitative data on the anti-allodynic effects of both compounds in rodent models of inflammatory and neuropathic pain. Mechanical allodynia, a key symptom of chronic pain, is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus using the von Frey test.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
Table 1: Dose-Dependent Reversal of Mechanical Allodynia in the CFA Model
| Compound | Dose (mg/kg) | Paw Withdrawal Threshold (g) |
| Vehicle | - | ~1.5 |
| This compound | 10 | ~2.5 |
| 30 | ~4.0 | |
| 100 | ~3.5 | |
| SNC80 | 1 | ~2.0 |
| 5 | ~4.5 | |
| 10 | ~4.0 |
Data are approximated from graphical representations in Nozaki et al., 2012. The paw withdrawal threshold is a measure of mechanical sensitivity, where a higher value indicates a greater analgesic effect.
Table 2: Time Course of Anti-Allodynic Effects in the CFA Model
| Compound | Dose (mg/kg) | Time Post-Administration | % Maximal Possible Effect (%MPE) |
| This compound | 30 | 1 hour | ~80% |
| 2 hours | ~60% | ||
| 4 hours | ~20% | ||
| SNC80 | 5 | 45 mins | ~90% |
| 2 hours | ~10% |
%MPE is calculated based on the reversal of the pain phenotype towards the baseline (pre-injury) threshold. Data are approximated from graphical representations in Nozaki et al., 2012.
Neuropathic Pain Model: Spared Nerve Injury (SNL)
Table 3: Efficacy in Reversing Mechanical Allodynia in the SNL Model
| Compound | Dose (mg/kg) | Paw Withdrawal Threshold (g) |
| Vehicle | - | ~1.0 |
| This compound | 30 | ~4.0 |
| SNC80 | 5 | ~3.5 |
Data are approximated from graphical representations in Nozaki et al., 2012.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Induction: A single intraplantar injection of 50-100 µl of Complete Freund's Adjuvant (CFA; Mycobacterium tuberculosis suspended in oil and water) is administered into the plantar surface of the right hind paw.
-
Pain-like Behavior Development: Within hours to days, the injected paw becomes edematous and erythematous, and the animal develops thermal hyperalgesia and mechanical allodynia that can persist for several weeks.
-
Behavioral Testing: Mechanical allodynia is typically assessed using the von Frey test at baseline (before CFA injection) and at various time points after injection to monitor the development and maintenance of hypersensitivity. Drug efficacy is evaluated by administering the test compound and measuring the reversal of the established hypersensitivity.
Spared Nerve Injury (SNL) Model of Neuropathic Pain
The SNL model is a widely used surgical model that mimics the symptoms of human neuropathic pain resulting from peripheral nerve damage.
-
Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in the thigh. The tibial and common peroneal nerves are tightly ligated and then sectioned, leaving the sural nerve intact.
-
Pain-like Behavior Development: This partial denervation results in the development of robust and long-lasting mechanical allodynia and thermal hyperalgesia in the lateral part of the paw, which is innervated by the spared sural nerve. These behaviors typically develop within a few days and can persist for months.
-
Behavioral Testing: Mechanical allodynia is the primary behavioral endpoint and is measured using the von Frey test on the lateral plantar surface of the operated paw. Baseline measurements are taken before surgery, and post-operative testing is conducted to confirm the development of neuropathic pain before drug administration.
Von Frey Test for Mechanical Allodynia
This test quantifies the withdrawal threshold of a rodent's paw in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments, which are nylon monofilaments of varying diameters that exert a specific force when bent.
-
Procedure: Animals are placed in individual chambers on an elevated mesh floor, allowing access to the plantar surface of their paws. After an acclimation period, the von Frey filaments are applied perpendicularly to the plantar surface of the paw with sufficient force to cause the filament to bend.
-
Threshold Determination: The "up-down" method is commonly used. Testing begins with a filament in the middle of the force range. If the animal withdraws its paw, a weaker filament is used for the next trial. If there is no response, a stronger filament is used. This continues until a pattern of responses is established, and the 50% withdrawal threshold is calculated using a specific formula.
Signaling Pathways and Experimental Workflow
Delta-Opioid Receptor Signaling Pathway
Activation of the δ-opioid receptor by an agonist like this compound initiates a G-protein mediated signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.
Caption: Agonist binding to the δ-opioid receptor leads to G-protein activation and downstream signaling, resulting in analgesia.
Experimental Workflow for Preclinical Pain Models
The validation of a potential analgesic like this compound follows a structured experimental workflow.
Caption: A standardized workflow is crucial for the reliable preclinical evaluation of novel analgesic compounds.
Conclusion
The available preclinical data demonstrate that this compound is an effective analgesic in both inflammatory and neuropathic pain models, with a comparable efficacy to the reference δ-opioid agonist SNC80. A key differentiating feature of this compound is its biased agonism, which may translate to a more favorable side effect profile.[5][7] While this compound showed promise in early clinical development, it ultimately did not meet its primary endpoints in Phase II trials. Further research into the nuances of δ-opioid receptor pharmacology and the translation of preclinical findings to clinical outcomes is warranted to fully realize the therapeutic potential of this target. This guide provides a foundational understanding of the preclinical validation of this compound, offering valuable insights for researchers in the field of pain drug discovery.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 3. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic/translational Development of Forthcoming Opioid and Non-Opioid Targeted Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biasing G protein βγ subunit downstream signaling enhances the analgesic effects of endogenous opioid receptor agonists during nitroglycerin-induced thermal hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Side Effect Profiles of the Delta-Opioid Agonist ADL5859 and the Mu-Opioid Agonist Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profiles of the investigational delta-opioid receptor agonist ADL5859 and the conventional mu-opioid receptor agonist morphine. While clinical development of this compound was discontinued, preclinical data offers valuable insights into the potential for developing delta-opioid agonists with a more favorable safety profile than traditional opioids. This comparison is based on available preclinical data for this compound and the extensive body of research on morphine.
Executive Summary
Morphine, a potent mu-opioid agonist, is a cornerstone of pain management but is associated with a range of dose-limiting and sometimes life-threatening side effects, including respiratory depression, constipation, sedation, and a high potential for abuse.[1][2] In contrast, delta-opioid receptor agonists have been investigated as a therapeutic alternative with the hypothesis that they could provide effective analgesia with a reduced burden of these classic opioid-related adverse effects.[3] Preclinical evidence for this compound, a selective delta-opioid agonist, suggests a pharmacological profile distinct from morphine, notably in its effects on motor activity.[4] This guide synthesizes the available data to facilitate a comparative understanding of these two compounds.
Comparative Side Effect Profile
The following table summarizes the anticipated and observed side effect profiles of this compound and morphine based on their mechanisms of action and available preclinical and clinical data. It is important to note that the data for this compound is primarily from preclinical studies, whereas the profile for morphine is well-established through extensive clinical use.
| Side Effect Category | This compound (Delta-Opioid Agonist) | Morphine (Mu-Opioid Agonist) | Supporting Evidence |
| Respiratory Depression | Expected to be significantly lower than morphine.[3] | A primary dose-limiting and potentially fatal side effect.[1] | Delta-opioid receptor activation is generally not associated with the profound respiratory depression seen with mu-opioid agonists.[3] |
| Gastrointestinal Effects (Constipation) | Expected to be less severe than morphine.[3] | A very common and persistent side effect, leading to decreased patient compliance.[2] | Mu-opioid receptors in the gut are the primary mediators of opioid-induced constipation.[2] |
| Sedation/Motor Impairment | Preclinical studies showed no induction of hyperlocomotion, unlike some other delta-agonists.[4] | Causes significant sedation, dizziness, and motor impairment.[5] | This compound's distinct preclinical profile suggests a lower potential for motor side effects.[4] |
| Abuse Liability/Euphoria | Anticipated to have a lower abuse potential than morphine.[6] | High potential for abuse, addiction, and euphoria, which are major public health concerns.[7] | The rewarding effects of opioids are primarily mediated by the mu-opioid receptor system.[6] |
| Nausea and Vomiting | Incidence in preclinical and early clinical studies not extensively reported in direct comparison to morphine. | Common side effects, particularly at the initiation of therapy. | Both central and peripheral mechanisms contribute to opioid-induced nausea and vomiting. |
| Convulsant Activity | Some delta-opioid agonists have shown convulsant activity, but this was reportedly not observed with this compound in preclinical models. | Can occur at high doses, but less common than with some other opioids. | The pro-convulsant effect of some delta-agonists is a key area of investigation for this class of drugs. |
Signaling Pathways and Mechanisms of Action
The differential side effect profiles of this compound and morphine are rooted in their selective activation of different opioid receptor subtypes, which in turn trigger distinct intracellular signaling cascades.
Morphine: Mu-Opioid Receptor Signaling
Morphine primarily acts as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These actions result in hyperpolarization of neurons and reduced neuronal excitability, leading to analgesia but also to adverse effects like respiratory depression and constipation.[8]
References
- 1. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies of opioids and opioid antagonists on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 4. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A preclinical comparison between different opioids: antinociceptive versus adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Likeability and Abuse Liability of Commonly Prescribed Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of ADL5859: A Delta-Opioid Agonist with a Unique Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ADL5859, a selective delta-opioid receptor (DOR) agonist, in the context of other opioids. While direct cross-tolerance studies between this compound and other opioid classes, such as mu-opioid agonists, are not extensively available in published literature, this document synthesizes existing preclinical data to compare its analgesic efficacy and highlights its distinct pharmacological profile. Furthermore, detailed experimental protocols for assessing opioid tolerance and cross-tolerance are provided to guide future research in this area.
Executive Summary
This compound is a potent and selective delta-opioid receptor agonist that has demonstrated significant analgesic effects in preclinical models of both inflammatory and neuropathic pain.[1][2] A key characteristic of this compound is its suggested agonist-biased activity at the delta-opioid receptor. Unlike the prototypical DOR agonist SNC80, this compound does not appear to induce hyperlocomotion or significant receptor internalization in vivo.[1] This unique property may have implications for its tolerance-developing profile and its potential for fewer side effects compared to other opioids. While cross-tolerance between mu- and delta-opioid receptor agonists is often incomplete, further studies are needed to specifically characterize the cross-tolerance profile of this compound.[3][4][5]
Data Presentation: Analgesic Efficacy in Preclinical Models
The following table summarizes the antiallodynic effects of this compound in comparison to the well-characterized delta-opioid agonist, SNC80, in mouse models of inflammatory and neuropathic pain. The data is extracted from studies by Nozaki et al. (2012).
| Compound | Pain Model | Dose (mg/kg) | Route of Administration | Maximum Possible Effect (%) |
| This compound | CFA-induced Inflammatory Pain | 30 | Oral | Reversal of mechanical allodynia |
| SNL-induced Neuropathic Pain | 30 | Oral | Reversal of mechanical allodynia | |
| SNC80 | CFA-induced Inflammatory Pain | 10 | Intraperitoneal | Significant suppression of mechanical allodynia |
| SNL-induced Neuropathic Pain | 10 | Intraperitoneal | Significant suppression of mechanical allodynia |
Data adapted from Nozaki et al., 2012. The study demonstrated that this compound effectively reversed mechanical allodynia at a 30 mg/kg dose in both inflammatory and neuropathic pain models in mice.[1][2]
Experimental Protocols
Assessment of Analgesic Tolerance and Cross-Tolerance
The following is a generalized protocol for evaluating the development of tolerance and cross-tolerance to opioid analgesics in a rodent model. This protocol can be adapted to study this compound in comparison to other opioids like morphine.
1. Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Assessment of Nociception (Tail-Flick Test):
-
Apparatus: A tail-flick analgesia meter is used, which applies a radiant heat source to the ventral surface of the tail.
-
Procedure:
-
Gently restrain the animal.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start a timer.
-
The latency to a rapid flick of the tail is recorded as the response time.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
-
Baseline Measurement: Baseline tail-flick latencies are determined for each animal before any drug administration.
3. Induction of Tolerance:
-
Animals are divided into treatment groups (e.g., Vehicle, this compound, Morphine).
-
Administer the assigned drug (e.g., this compound, 30 mg/kg, p.o. or morphine, 10 mg/kg, s.c.) once or twice daily for a predetermined period (e.g., 7-14 days).
-
On test days, the analgesic effect is measured at the time of peak effect after drug administration. A decrease in the tail-flick latency over the treatment period indicates the development of tolerance.
4. Assessment of Cross-Tolerance:
-
On the day following the final chronic treatment, animals from each group are challenged with an acute dose of the other opioid (e.g., the morphine-tolerant group receives this compound, and the this compound-tolerant group receives morphine).
-
The analgesic response is measured using the tail-flick test.
-
A significantly reduced analgesic response to the challenge drug in the chronically treated group compared to the vehicle-treated group indicates cross-tolerance.
Mandatory Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: this compound signaling at the delta-opioid receptor.
Hypothetical Experimental Workflow for a Cross-Tolerance Study
References
- 1. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous intrathecal opioid analgesia: tolerance and cross-tolerance of mu and delta spinal opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute cross-tolerance to opioids in heroin delta-opioid-responding Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential cross-tolerance to mu and kappa opioid agonists in morphine-tolerant rats responding under a schedule of food presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of ADL5859
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of ADL5859, a selective δ-opioid receptor agonist. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Identification and Safety Data
This compound hydrochloride is classified as a hazardous substance. The primary routes of exposure are oral, dermal, and inhalation. It is harmful if swallowed and may cause skin and eye irritation[1].
| Hazard Classification (GHS) | Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Experimental Protocol: Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This protocol is designed for small research quantities.
1.0 Decontamination of Glassware and Surfaces
1.1. Triple Rinse: All glassware and equipment that have come into contact with this compound should be triple-rinsed with a suitable solvent, such as ethanol or methanol. 1.2. Collect Rinsate: The solvent rinsate must be collected in a designated, properly labeled hazardous waste container. 1.3. Final Cleaning: After the solvent rinse, glassware can be washed with soap and water.
2.0 Disposal of Unused this compound (Solid)
2.1. Original Container: Whenever possible, dispose of unused this compound in its original container. 2.2. Labeling: Ensure the container is clearly labeled with the chemical name "this compound hydrochloride" and the appropriate hazard symbols. 2.3. Waste Collection: Transfer the labeled container to your institution's designated hazardous waste collection area.
3.0 Disposal of this compound Solutions
3.1. Collection: Solutions containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container. 3.2. Labeling: The waste container label should include "Hazardous Waste," the full chemical name "this compound hydrochloride," the solvent(s) used, and an approximate concentration. 3.3. Segregation: Do not mix this compound waste with other incompatible waste streams.
4.0 Disposal of Contaminated Labware
4.1. Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container. 4.2. Solid Waste: Contaminated gloves, weigh boats, and other solid labware should be collected in a designated hazardous waste bag or container. 4.3. Labeling: All containers for contaminated labware must be clearly labeled as "Hazardous Waste" and indicate the presence of this compound.
5.0 Final Disposal
5.1. Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound waste. 5.2. Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations[1].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling ADL5859
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of ADL5859, a potent and selective δ-opioid receptor agonist. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is essential when working with this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent opioid compound, stringent safety measures must be implemented to prevent accidental exposure. The primary routes of exposure are inhalation, dermal contact, and ingestion. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in solid (powder) or solution form.
A comprehensive PPE strategy is crucial to minimize exposure.[1] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N100, R100, or P100 Disposable Filtering Facepiece Respirator | Recommended for all handling of powdered this compound to prevent inhalation.[2] |
| Full-Facepiece Respirator or PAPR | Consider for high-risk activities such as handling large quantities or when there is a significant risk of aerosolization.[3] | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination.[2] |
| Body Protection | Disposable Gown or Lab Coat | A dedicated, solid-front, back-closing disposable gown is recommended. A lab coat should be worn as a minimum. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles for adequate eye protection. A face shield worn over safety glasses provides an additional layer of protection against splashes.[3] |
| Foot Protection | Closed-toe shoes and Shoe Covers | Closed-toe shoes are mandatory in a laboratory setting. Disposable shoe covers should be considered when handling significant quantities of the compound. |
Operational Plan for Safe Handling
A systematic approach is critical for the safe handling of potent compounds like this compound.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood or a glove box, to contain any potential contamination.
-
Equipment: Ensure all necessary equipment, including microbalances, spatulas, and glassware, are clean and readily available within the designated area.
-
Spill Kit: A spill kit containing appropriate absorbent materials, cleaning solutions, and waste disposal bags must be readily accessible.
2. Handling the Compound:
-
Weighing: When weighing the solid form of this compound, use a containment system such as a ventilated balance enclosure or a glove box to prevent the dissemination of powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. All manipulations should be performed within a chemical fume hood.
3. Decontamination and Cleaning:
-
Surfaces: All surfaces and equipment that have come into contact with this compound must be decontaminated. A suitable cleaning solution, such as a detergent followed by a solvent rinse (e.g., ethanol or methanol), should be used.
-
Glassware: Reusable glassware should be thoroughly cleaned and rinsed. For small quantities, a triple rinse with a suitable solvent can be effective.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, shoe covers, and weighing papers, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses from cleaning should be collected in a designated hazardous waste container. Do not dispose of this compound down the drain.[4]
-
Bulk Quantities: For the disposal of expired or unused bulk quantities of this compound, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[4] The preferred method of disposal for potent pharmaceutical compounds is incineration in a licensed hazardous waste facility.[4]
Quantitative Data for this compound
The following table summarizes key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Species/Assay Condition | Reference |
| Ki (δ-opioid receptor) | 0.84 nM | Radioligand binding assay | [1][5] |
| EC50 (δ-opioid receptor) | 20 nM | [5][6] | |
| IC50 (hERG channel) | 78 µM | [5][6][7] | |
| IC50 (CYP2D6) | 43 µM | In vitro | [5][7] |
| ED50 (Oral) | 1.4 mg/kg | Rat Freund's complete adjuvant (FCA) mechanical hyperalgesia assay | [6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound hydrochloride (Molecular Weight: 429.0 g/mol ) in dimethyl sulfoxide (DMSO).
Materials:
-
This compound hydrochloride solid
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance within a ventilated enclosure
Procedure:
-
Pre-labeling: Label a microcentrifuge tube with the compound name, concentration, solvent, and date.
-
Don PPE: Put on all required personal protective equipment as outlined in the PPE table above.
-
Weighing: In a ventilated balance enclosure, carefully weigh out the required amount of this compound hydrochloride. For 1 mL of a 10 mM solution, you will need 4.29 mg.
-
Transfer: Carefully transfer the weighed solid to the pre-labeled microcentrifuge tube.
-
Solvent Addition: Within a chemical fume hood, add the appropriate volume of DMSO to the microcentrifuge tube. For a 10 mM solution with 4.29 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[5]
-
Decontamination: Decontaminate all surfaces and equipment used.
-
Waste Disposal: Dispose of all contaminated materials in the appropriate hazardous waste containers.
-
Doff PPE: Remove personal protective equipment in the correct order to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water.
Visualizations
Caption: Signaling pathway of this compound as a δ-opioid receptor agonist.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 3. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
